Ribavirin-15N, d2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N4O5 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-1,2,4-triazole-3-(15N)carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5?,8-/m1/s1/i1D2,9+1 |
InChI Key |
IWUCXVSUMQZMFG-BMWYQANWSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@@H](C([C@@H](O1)N2C=NC(=N2)C(=O)[15NH2])O)O)O |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ribavirin-¹⁵N, d₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the isotopically labeled antiviral compound, Ribavirin-¹⁵N, d₂. This labeled version of Ribavirin is a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis.
Introduction
Ribavirin is a broad-spectrum antiviral agent effective against a variety of RNA and DNA viruses. The synthesis of isotopically labeled Ribavirin, specifically with stable isotopes such as ¹⁵N and deuterium (d), provides a powerful analytical tool for researchers. The incorporation of ¹⁵N into the triazole ring and deuterium into the ribose moiety allows for sensitive and specific detection by mass spectrometry and distinct signals in nuclear magnetic resonance (NMR) spectroscopy. This guide outlines a plausible multi-step synthesis and the subsequent characterization of Ribavirin-¹⁵N, d₂.
Proposed Synthesis of Ribavirin-¹⁵N, d₂
The synthesis of Ribavirin-¹⁵N, d₂ can be conceptually divided into three main stages:
-
Synthesis of the ¹⁵N-labeled 1,2,4-triazole-3-carboxylate moiety.
-
Synthesis of the 5',5'-dideuterio-D-ribofuranose moiety.
-
Coupling of the two moieties and subsequent deprotection to yield the final product.
A schematic of the overall synthetic pathway is presented below.
Caption: Proposed synthetic pathway for Ribavirin-¹⁵N, d₂.
Experimental Protocols: Synthesis
2.1.1. Synthesis of Methyl [¹⁵N]-1,2,4-triazole-3-carboxylate
-
Cyclization to form [¹⁵N]-1,2,4-triazole-3-carboxylic acid:
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add [¹⁵N]-guanidine hydrochloride.
-
Slowly add diethyl oxalate to the mixture at room temperature.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Esterification to form Methyl [¹⁵N]-1,2,4-triazole-3-carboxylate:
-
Suspend the [¹⁵N]-1,2,4-triazole-3-carboxylic acid in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether).
-
2.1.2. Synthesis of 1,2,3-tri-O-acetyl-5,5-dideuterio-D-ribofuranose
-
Acetylation of D-Ribose:
-
Dissolve D-ribose in pyridine and cool in an ice bath.
-
Slowly add acetic anhydride to the solution.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
-
-
Selective Oxidation and Deuteration:
-
This step involves a multi-step process that is not detailed here but can be adapted from literature procedures for selective oxidation at the 5'-position followed by reduction with a deuterated reducing agent. A plausible route involves selective deacetylation at the 5'-position, oxidation to the aldehyde, and subsequent reduction with sodium borodeuteride (NaBD₄).
-
2.1.3. Coupling and Deprotection to Yield Ribavirin-¹⁵N, d₂
-
Glycosylation Coupling:
-
Suspend methyl [¹⁵N]-1,2,4-triazole-3-carboxylate in hexamethyldisilazane (HMDS) and add a catalytic amount of trimethylsilyl chloride (TMSCl).
-
Reflux the mixture until a clear solution is obtained, then remove excess HMDS under vacuum.
-
Dissolve the silylated triazole and 1,2,3-tri-O-acetyl-5,5-dideuterio-D-ribofuranose in anhydrous acetonitrile.
-
Add tin(IV) chloride (SnCl₄) dropwise at 0 °C and stir the reaction at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude protected Ribavirin-¹⁵N, d₂ by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified protected Ribavirin-¹⁵N, d₂ in anhydrous methanol.
-
Bubble ammonia gas through the solution at 0 °C for 1-2 hours, then seal the reaction vessel and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the final product, Ribavirin-¹⁵N, d₂, by recrystallization or column chromatography.
-
Characterization of Ribavirin-¹⁵N, d₂
The synthesized Ribavirin-¹⁵N, d₂ should be thoroughly characterized to confirm its identity, purity, and the positions of isotopic labeling. The following analytical techniques are recommended.
An In-depth Technical Guide to the Chemical Properties of Ribavirin-15N, d2
This technical guide provides a comprehensive overview of the chemical properties of Ribavirin-15N, d2, an isotopically labeled form of the broad-spectrum antiviral agent Ribavirin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, proposed synthesis, analytical methodologies, and mechanism of action.
Core Chemical Properties
This compound is a stable isotope-labeled version of Ribavirin, where one nitrogen atom in the triazole ring is substituted with its heavy isotope, 15N, and two hydrogen atoms on the ribose moiety are replaced with deuterium (d). These modifications make it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.[1]
Physicochemical Data
The introduction of stable isotopes can lead to subtle changes in the physicochemical properties of a molecule. While specific experimental data for this compound is not extensively available in public literature, the following table provides a comparison based on the known properties of Ribavirin and the expected effects of isotopic labeling.
| Property | Ribavirin (Unlabeled) | This compound (Expected) | Reference(s) |
| Molecular Formula | C8H12N4O5 | C8H10D2N315NO5 | [2] |
| Molecular Weight | 244.20 g/mol | 247.21 g/mol | [1] |
| Appearance | White crystalline powder | White crystalline powder | [2] |
| Melting Point | 166-168 °C (from aqueous ethanol), 174-176 °C (from ethanol) | Expected to be very similar to unlabeled Ribavirin, with potential for a slight increase or decrease. | [2] |
| Solubility | Soluble in water (>100 mg/mL at 25°C), sparingly soluble in alcohol. | Expected to have very similar solubility to unlabeled Ribavirin. | [2] |
| pKa | Not readily available | Expected to be very similar to unlabeled Ribavirin. | |
| LogP | -1.8 to -2.3 | Expected to be very similar to unlabeled Ribavirin. | [2] |
| Stability | Stable under normal storage conditions. Solutions are stable for 24 hours at room temperature. | Expected to have similar or slightly enhanced stability due to the kinetic isotope effect of the deuterium atoms. |
Experimental Protocols
Proposed Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible chemoenzymatic approach can be proposed based on established methods for the synthesis of Ribavirin and its analogs, along with general techniques for isotopic labeling.[3][4]
Objective: To synthesize 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide-15N,d2.
Materials:
-
1,2,4-Triazole-3-carboxamide-15N (15N-TCA)
-
2-Deoxy-2-deuterio-D-ribose-d1 (d2-Ribose derivative)
-
Purine Nucleoside Phosphorylase (PNP)
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvents for purification (e.g., ethanol, methanol, acetonitrile)
-
Standard laboratory glassware and equipment (reactor, stirrer, filtration apparatus, etc.)
-
Chromatography system for purification (e.g., HPLC or column chromatography)
Methodology:
-
Preparation of Labeled Precursors:
-
1,2,4-Triazole-3-carboxamide-15N (15N-TCA): This precursor can be synthesized from 15N-labeled starting materials, such as 15N-aminoguanidine, through established cyclization reactions.
-
2-Deoxy-2-deuterio-D-ribose-d1: The deuterated ribose derivative can be prepared through stereoselective reduction of a suitable precursor with a deuterium source, such as sodium borodeuteride (NaBD4).
-
-
Enzymatic Transglycosylation:
-
Dissolve the 15N-TCA and the d2-Ribose derivative in the phosphate buffer within a suitable reaction vessel.
-
Add Purine Nucleoside Phosphorylase (PNP) to the mixture. The enzyme will catalyze the transfer of the deuterated ribose moiety to the 15N-labeled triazole base.
-
The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) and pH for a specific duration (e.g., 24-48 hours), with continuous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to track the consumption of reactants and the formation of the product.
-
-
Purification:
-
Once the reaction is complete, inactivate the enzyme (e.g., by heat treatment or pH change).
-
Purify the this compound from the reaction mixture using column chromatography or preparative HPLC.
-
Collect the fractions containing the desired product and combine them.
-
-
Isolation and Characterization:
-
Remove the solvent from the purified fractions under reduced pressure to obtain the solid product.
-
Characterize the final product using analytical techniques such as NMR spectroscopy (1H, 13C, 15N) and mass spectrometry to confirm its identity, purity, and the incorporation of the isotopic labels.
-
Analytical Characterization Protocols
Objective: To determine the purity and quantify this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.2 with phosphoric acid).
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions for the calibration curve.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 207 nm
-
-
Analysis: Inject the standards and the sample onto the HPLC system. The retention time of this compound is expected to be very similar to that of unlabeled Ribavirin.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Objective: To confirm the molecular weight and isotopic incorporation of this compound.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
MS Parameters:
-
Ionization mode: Positive ESI
-
Scan range: m/z 100-300
-
Expected molecular ion [M+H]+: m/z 248.1
-
-
Tandem MS (MS/MS): Select the precursor ion (m/z 248.1) and subject it to collision-induced dissociation (CID).
-
Expected fragmentation pattern: The fragmentation pattern will be similar to unlabeled Ribavirin, with characteristic losses of the ribose moiety. The m/z of the fragments will be shifted according to the isotopic labels. For instance, a key fragment of unlabeled Ribavirin is often observed at m/z 113 (the triazole carboxamide part). For this compound, a corresponding fragment with the 15N label would be expected at m/z 114.
-
Objective: To confirm the structure and the positions of the isotopic labels in this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for 1H, 13C, and 15N detection.
Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
Expected Observations:
-
1H NMR: The spectrum will be similar to that of unlabeled Ribavirin, but the signals corresponding to the two deuterated positions on the ribose ring will be absent or significantly reduced in intensity.
-
13C NMR: The chemical shifts will be very similar to unlabeled Ribavirin. The carbon atoms adjacent to the 15N atom may show a small splitting due to 13C-15N coupling.
-
15N NMR: A single resonance is expected for the 15N-labeled nitrogen atom in the triazole ring. The chemical shift will be characteristic of a nitrogen atom in this chemical environment.
Visualizations
Proposed Synthesis Workflow
References
The Role of Ribavirin-¹⁵N,d₂ as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Ribavirin-¹⁵N,d₂ as an internal standard in quantitative bioanalysis. It provides a comprehensive overview of the underlying principles of isotope dilution mass spectrometry, detailed experimental protocols derived from established methods, and a summary of expected quantitative performance.
Introduction: The Need for Precision in Bioanalysis
In drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays can be influenced by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument fluctuations. To correct for these potential sources of error, a suitable internal standard is employed.
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting during chromatography and exhibiting similar ionization efficiency. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for internal standards in mass spectrometry because they fulfill these criteria almost perfectly. Ribavirin-¹⁵N,d₂, a stable isotope-labeled version of the antiviral drug ribavirin, serves this critical role in ensuring the reliability of quantitative bioanalytical methods. While specific peer-reviewed literature detailing the use of Ribavirin-¹⁵N,d₂ is limited, its application and performance can be confidently inferred from the extensive body of research on other stable isotope-labeled versions of ribavirin, such as those labeled with ¹³C.
Mechanism of Action: Isotope Dilution Mass Spectrometry
The fundamental principle behind the use of Ribavirin-¹⁵N,d₂ as an internal standard is isotope dilution mass spectrometry (IDMS) . This technique relies on the addition of a known quantity of the isotopically labeled analyte to the sample at the earliest stage of analysis, typically before sample extraction.
The core of this mechanism is that the stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavier isotopes (¹⁵N and deuterium in this case). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Because the analyte and the internal standard are chemically identical, they are assumed to behave identically during all subsequent analytical steps, including extraction, derivatization (if any), chromatography, and ionization. Therefore, any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent.
The concentration of the analyte in the original sample is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of ribavirin in biological matrices, adapted from validated LC-MS/MS methods that utilize stable isotope-labeled internal standards. These protocols are directly applicable for the use of Ribavirin-¹⁵N,d₂.
Sample Preparation: Protein Precipitation (for Plasma/Serum)
Protein precipitation is a rapid and straightforward method for sample clean-up.
-
Aliquoting : Transfer 100 µL of the biological sample (plasma or serum) into a microcentrifuge tube.
-
Internal Standard Spiking : Add 50 µL of a working solution of Ribavirin-¹⁵N,d₂ (e.g., 500 ng/mL in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Precipitation : Add 400 µL of cold acetonitrile to induce protein precipitation.
-
Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection : Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE) (for Plasma/Serum)
SPE provides a more thorough clean-up than protein precipitation, which can be beneficial for reducing matrix effects.
-
Aliquoting and Spiking : To 200 µL of plasma/serum, add 50 µL of the Ribavirin-¹⁵N,d₂ internal standard working solution.
-
Dilution : Add 500 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning : Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol and 1 mL of water.
-
Sample Loading : Load the diluted sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution : Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation : Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
The following are typical LC conditions for the separation of ribavirin.
-
Column : A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution :
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Equilibrate at 5% B
-
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 10 µL.
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used.
-
Ionization Mode : ESI+.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Ribavirin : The precursor-to-product ion transition for ribavirin is typically m/z 245.1 → 113.1.[1]
-
Ribavirin-¹⁵N,d₂ : The expected transition would be m/z 248.1 → 114.1, although this needs to be empirically optimized.
-
-
Source Parameters :
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150°C.
-
Desolvation Temperature : 400°C.
-
Desolvation Gas Flow : 800 L/hr.
-
Cone Gas Flow : 50 L/hr.
-
Data Presentation: Quantitative Performance
The following tables summarize the typical quantitative performance parameters for LC-MS/MS methods for ribavirin using a stable isotope-labeled internal standard. This data is compiled from studies using ¹³C-labeled ribavirin and is representative of the performance expected with Ribavirin-¹⁵N,d₂.
Table 1: Linearity and Sensitivity of Ribavirin Quantification
| Parameter | Value | Reference |
| Calibration Curve Range | 10 - 10,000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
Table 2: Precision and Accuracy of Ribavirin Quantification
| Quality Control Sample (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) | Reference |
| 1 | 7.0 | 8.3 | 5.2 | 9.4 | [1] |
| 5 | 5.5 | 6.1 | -4.3 | -5.8 | [1] |
| 250 | 1.0 | 2.5 | -2.1 | -3.2 | [1] |
| 1000 | 2.3 | 3.4 | 1.5 | 2.7 | [1] |
Ribavirin's Antiviral Mechanism of Action: A Brief Overview
For context, it is useful to understand the therapeutic mechanism of action of ribavirin itself. Ribavirin is a broad-spectrum antiviral agent. Its primary mechanisms of action are not fully elucidated but are thought to include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : Ribavirin monophosphate inhibits IMPDH, leading to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis.
-
Direct Inhibition of Viral RNA Polymerase : Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerase.
-
Induction of Viral Mutagenesis : Incorporation of ribavirin triphosphate into the viral genome can lead to an increased mutation rate, a phenomenon known as "error catastrophe."
-
Immunomodulation : Ribavirin may shift the host immune response towards a Th1 phenotype, which is more effective at clearing viral infections.
Conclusion
Ribavirin-¹⁵N,d₂ serves as an exemplary internal standard for the quantitative analysis of ribavirin in biological matrices by LC-MS/MS. Its use is founded on the robust principle of isotope dilution mass spectrometry, which effectively corrects for analytical variability, thereby ensuring the accuracy and precision of the obtained data. While specific literature on Ribavirin-¹⁵N,d₂ is not abundant, the well-documented success of other stable isotope-labeled analogs of ribavirin provides a strong basis for its application. The experimental protocols and performance data presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to implement reliable and high-quality bioanalytical methods for ribavirin quantification.
References
- 1. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Ribavirin-¹⁵N,d₂: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of isotopically labeled Ribavirin, specifically Ribavirin-¹⁵N,d₂. While a dedicated, publicly available study on the complete structural elucidation of this specific isotopologue is not available, this document outlines the expected experimental protocols, data, and analytical workflows based on established principles of spectroscopic analysis and the characterization of analogous labeled compounds.
Introduction to Ribavirin and Isotopic Labeling
Ribavirin is a broad-spectrum antiviral nucleoside analogue effective against a range of RNA and DNA viruses. Its mechanism of action is multifaceted, involving the inhibition of viral RNA synthesis and capping. Isotopic labeling, the selective replacement of atoms with their isotopes (e.g., ¹⁴N with ¹⁵N, ¹H with ²H or D), is a powerful tool in drug development and metabolic studies. Ribavirin-¹⁵N,d₂ is a stable isotope-labeled version of Ribavirin, which can be used as an internal standard in quantitative bioanalysis by mass spectrometry, enabling precise pharmacokinetic and metabolic profiling. The structural confirmation of such labeled compounds is a critical step to ensure their identity and purity.
Predicted Molecular Structure and Properties
The molecular structure of Ribavirin-¹⁵N,d₂ is identical to that of Ribavirin, with the exception of the isotopic substitution at specific nitrogen and hydrogen positions. Based on commercially available standards, the molecular formula is C₈H₁₀D₂N₃¹⁵NO₅ and the molecular weight is approximately 247.21 g/mol .[1][2] The exact positions of the deuterium and ¹⁵N labels would be confirmed by the spectroscopic methods detailed below.
Experimental Protocols for Structural Elucidation
The structural elucidation of Ribavirin-¹⁵N,d₂ would involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For Ribavirin-¹⁵N,d₂, a suite of NMR experiments would be employed to confirm the positions of the isotopic labels and the overall molecular structure.
Sample Preparation: A sample of Ribavirin-¹⁵N,d₂ (typically 1-5 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent depends on the solubility of the compound and the desired NMR experiment.
Key NMR Experiments:
-
¹H NMR (Proton NMR): This experiment provides information about the number and chemical environment of protons in the molecule. In Ribavirin-¹⁵N,d₂, the signals corresponding to the deuterated positions would be absent or significantly attenuated.
-
¹³C NMR (Carbon-13 NMR): This experiment provides information about the carbon skeleton. The presence of a ¹⁵N atom adjacent to a ¹³C atom would result in observable coupling (J-coupling), leading to splitting of the ¹³C signal. This coupling provides direct evidence for the location of the ¹⁵N label.
-
¹⁵N NMR (Nitrogen-15 NMR): This is a direct method to observe the ¹⁵N nucleus. The chemical shift of the ¹⁵N signal is highly sensitive to its electronic environment, confirming its position within the triazole ring or the carboxamide group.[3][4] ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to correlate the ¹⁵N nucleus with neighboring protons, definitively establishing its location.
-
²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei. The chemical shifts in the ²H NMR spectrum would correspond to the proton chemical shifts of the sites of deuteration.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between different atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to heteronuclei like ¹³C or ¹⁵N.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with carbons or nitrogens that are two or three bonds away, providing long-range connectivity information.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves to confirm the elemental composition and the presence of isotopic labels.
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like Ribavirin, which would generate a protonated molecular ion [M+H]⁺.
Key Mass Spectrometry Experiments:
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The measured mass of the [M+H]⁺ ion of Ribavirin-¹⁵N,d₂ should match the theoretical value calculated from its molecular formula (C₈H₁₀D₂N₃¹⁵NO₅ + H⁺).
-
Tandem Mass Spectrometry (MS/MS): In this experiment, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides structural information. The masses of the fragment ions would be shifted according to the presence of ¹⁵N and deuterium atoms within the fragments, helping to localize the labels.
Expected Data and Interpretation
The following tables summarize the expected quantitative data from the structural elucidation of Ribavirin-¹⁵N,d₂. The exact chemical shifts and coupling constants would be determined experimentally.
Table 1: Expected ¹H NMR Data (in DMSO-d₆) Note: Signals for deuterated positions would be absent or have very low intensity.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.8 | s | H-5 (Triazole) |
| ~7.8 | br s | -CONH₂ |
| ~7.6 | br s | -CONH₂ |
| ~5.9 | d | H-1' (Ribose) |
| ~5.4 | d | 2'-OH |
| ~5.1 | d | 3'-OH |
| ~4.9 | t | 5'-OH |
| ~4.4 | m | H-2' |
| ~4.1 | m | H-3' |
| ~3.9 | m | H-4' |
| ~3.6 | m | H-5'a |
| ~3.5 | m | H-5'b |
Table 2: Expected ¹³C NMR Data (in DMSO-d₆) Note: Carbons adjacent to ¹⁵N would show splitting due to J-coupling.
| Chemical Shift (δ, ppm) | Assignment | Expected J-coupling with ¹⁵N |
| ~160 | C=O (Carboxamide) | Possible ²J(¹³C, ¹⁵N) |
| ~148 | C-5 (Triazole) | Possible ²J(¹³C, ¹⁵N) or ³J(¹³C, ¹⁵N) |
| ~146 | C-3 (Triazole) | ¹J(¹³C, ¹⁵N) or ²J(¹³C, ¹⁵N) |
| ~87 | C-1' (Ribose) | |
| ~85 | C-4' (Ribose) | |
| ~73 | C-2' (Ribose) | |
| ~70 | C-3' (Ribose) | |
| ~61 | C-5' (Ribose) |
Table 3: Expected Mass Spectrometry Data (ESI+)
| Ion | Theoretical m/z |
| [M+H]⁺ | 248.10 (approx.) |
| [M+Na]⁺ | 270.08 (approx.) |
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the structural elucidation of Ribavirin-¹⁵N,d₂.
References
An In-depth Technical Guide to the Stability of Ribavirin-15N, d2
For Researchers, Scientists, and Drug Development Professionals
Core Stability Profile
Ribavirin is a broad-spectrum antiviral agent. Understanding its stability is crucial for the development of robust formulations and for ensuring its therapeutic efficacy. Forced degradation studies have shown that Ribavirin is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[1][2][3]
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies performed on Ribavirin. These results provide a strong indication of the expected stability of Ribavirin-15N, d2 under similar conditions.
Table 1: Stability of Ribavirin in Solution under Various Storage Conditions
| Storage Condition | Concentration | Duration | Percent Remaining | pH | Reference |
| Frozen (-20°C) | ~67 mg/mL | 45 days | >95% | 4.1 - 5.3 | [4] |
| Refrigerated (~0°C to 4°C) | ~67 mg/mL | 45 days | >95% | 4.1 - 5.3 | [4] |
| Room Temperature (~20°C to 25°C) | ~67 mg/mL | 45 days | >95% | 4.1 - 5.3 | [4] |
| Refrigerated (4°C) | 40 mg/mL Suspension | 28 days | >90% | Not Specified | [5][6] |
Table 2: Forced Degradation of Ribavirin under Stress Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Percent Degradation | Reference |
| Acidic Hydrolysis | 1 M HCl | 100°C (boiling water bath) | 2 hours | Significant | [7] |
| Alkaline Hydrolysis | 1 M NaOH | 100°C (boiling water bath) | 2 hours | Significant | [7] |
| Alkaline Hydrolysis (Mild) | pH 11 | Not Specified | 14 days | Not Specified | [8] |
| Oxidative Degradation | 30% H₂O₂ | 80°C | 30 minutes | Significant | [7] |
| Oxidative Degradation (Mild) | 0.6% H₂O₂ | Not Specified | 24 hours | Not Specified | [8] |
| Photolytic Degradation | UV radiation (254 nm) | Room Temperature | 8 hours | Significant | [7][8] |
| Thermal Degradation (Dry Heat) | Not Specified | Not Specified | Not Specified | Significant | [7][8] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing stability data. The following are protocols adapted from published stability studies of Ribavirin.
1. Acidic and Alkaline Hydrolysis (Extensive Stress)
-
Objective: To evaluate the stability of this compound in acidic and alkaline conditions at elevated temperatures.
-
Procedure:
-
Prepare a stock solution of this compound.
-
For acidic degradation, transfer a 5 mL aliquot of the stock solution to a 25 mL volumetric flask and add 7.5 mL of 1 M HCl.[7]
-
For alkaline degradation, transfer a 5 mL aliquot of the stock solution to a 25 mL volumetric flask and add 7.5 mL of 1 M NaOH.[7]
-
Heat the flasks in a boiling water bath at 100°C for 2 hours in the dark to prevent photolytic degradation.[7]
-
After the specified time, cool the solutions and neutralize them to pH 7.0.
-
Bring the solutions to a final volume of 25 mL with purified water.
-
Dilute an aliquot of each solution with the mobile phase for HPLC analysis.[7]
-
2. Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Procedure:
-
Transfer a 5 mL aliquot of the this compound stock solution to a 25 mL volumetric flask.
-
Add 2 mL of 30% (v/v) hydrogen peroxide.[7]
-
Heat the solution in a water bath at 80°C for 30 minutes in the dark.[7]
-
After cooling, bring the solution to a final volume of 25 mL with purified water.
-
Dilute an aliquot of the solution with the mobile phase for HPLC analysis.[7]
-
3. Photolytic Degradation
-
Objective: To determine the photostability of this compound.
-
Procedure:
4. Kinetic Investigation of Alkaline Degradation
-
Objective: To determine the kinetics of this compound degradation under alkaline conditions at various temperatures.
-
Procedure:
-
Transfer 5 mL aliquots of the this compound stock solution to several 25 mL volumetric flasks.
-
Add 2.5 mL of 0.5 M NaOH to each flask and bring to volume with purified water.[7]
-
Place the flasks in a thermostated water bath at different temperatures (e.g., 55, 65, 75, 85, and 95°C) for various time intervals (e.g., 15-60 minutes).[7]
-
At each specified time interval, withdraw an aliquot, neutralize it with 0.5 M HCl, and dilute with the mobile phase for immediate HPLC analysis.[7]
-
Calculate the apparent first-order rate constants and half-life of degradation at each temperature.
-
Visualizations
Degradation Pathway of Ribavirin
The following diagram illustrates a proposed degradation pathway for Ribavirin based on identified degradation products. The primary sites of degradation involve the triazole ring and the ribose moiety.
Caption: Proposed degradation pathways of Ribavirin under various stress conditions.
Experimental Workflow for Stability Testing
This workflow outlines the general steps involved in conducting forced degradation studies for this compound.
Caption: General workflow for conducting forced degradation studies of this compound.
Conclusion
While direct stability studies on this compound are not extensively published, the data available for unlabeled Ribavirin provides a robust framework for understanding its stability profile. Ribavirin demonstrates susceptibility to degradation under hydrolytic, oxidative, and photolytic stress. Researchers and drug development professionals should consider these liabilities when designing formulations, defining storage conditions, and developing analytical methods for this compound. The provided protocols and visualizations serve as a guide for conducting further stability assessments tailored to specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Stability of Ribavirin for Inhalation Packaged in Syringes or Glass Vials when Stored Frozen, Refrigerated, and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Extemporaneous Oral Ribavirin Liquid Preparation [ijpc.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Ribavirin-15N, d2 - A Comprehensive Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ribavirin, with a specific focus on the isotopically labeled variant, Ribavirin-15N, d2. This document covers its multifaceted mechanism of action, analytical methodologies for its characterization and quantification, and the applications of its stable isotope-labeled form in research.
Certificate of Analysis: Representative Data
While a specific certificate of analysis for each batch of this compound should be obtained from the supplier, the following table summarizes typical quantitative data provided for such a research-grade compound.
| Parameter | Specification |
| Chemical Identity | |
| Chemical Name | 1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide-15N,d2 |
| CAS Number | 36791-04-5 (Unlabeled) |
| Molecular Formula | C₈H₁₀D₂N₃¹⁵NO₅[1] |
| Molecular Weight | 247.21 g/mol [1] |
| Purity and Isotopic Enrichment | |
| Chemical Purity (HPLC) | ≥98% |
| Isotopic Enrichment (¹⁵N) | ≥99 atom % |
| Isotopic Enrichment (D) | ≥99 atom % |
| Physical Properties | |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water and DMSO |
| Analytical Data | |
| ¹H-NMR | Conforms to structure |
| Mass Spectrometry | Conforms to structure |
Mechanism of Action
Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[2][3][4] Its antiviral activity is not attributed to a single mechanism but rather a combination of several, making it a multifaceted therapeutic agent.[2][5]
The primary mechanisms of action include:
-
Inhibition of Viral RNA Polymerase: Ribavirin is a guanosine analog.[5] Once inside the cell, it is phosphorylated to its active triphosphate form. This active metabolite competes with natural nucleotides for incorporation into the viral RNA by the viral RNA-dependent RNA polymerase.[2] This incorporation can lead to chain termination or act as a mutagen.
-
Induction of Viral Error Catastrophe: The incorporation of ribavirin triphosphate into the viral genome leads to an increased rate of mutation, a phenomenon known as "lethal mutagenesis" or "error catastrophe."[2][5] This accumulation of mutations ultimately results in non-viable viral progeny.
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate acts as a competitive inhibitor of the host enzyme IMPDH.[2][3][5] This enzyme is crucial for the de novo synthesis of guanine nucleotides.[3] By inhibiting IMPDH, ribavirin depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral replication and protein synthesis.[2][3][6]
-
Immunomodulation: Ribavirin can modulate the host immune response, promoting a shift from a Th2 to a Th1 cytokine profile, which enhances the host's antiviral defenses.[2][3]
The following diagram illustrates the key signaling pathways involved in Ribavirin's mechanism of action.
Experimental Protocols
The analysis of Ribavirin and its isotopically labeled forms relies on robust analytical techniques. Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of Ribavirin and its analogs.[7][8]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reverse-phase column is commonly used.[8]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20mM KH₂PO₄) and an organic modifier like acetonitrile.[8] The composition can be delivered isocratically or as a gradient.
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally employed.[8]
-
Detection: UV detection at approximately 207 nm is effective for Ribavirin.[8]
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or a compatible solvent to a known concentration.
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
The following diagram outlines a typical HPLC workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment
LC-MS is essential for confirming the identity and determining the isotopic enrichment of this compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Chromatography: Similar HPLC conditions as described above can be used to separate the analyte from any impurities.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: The mass spectrometer is set to monitor the mass-to-charge ratio (m/z) of the unlabeled Ribavirin and the labeled this compound.
-
-
Data Analysis: The relative intensities of the mass peaks corresponding to the labeled and unlabeled species are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for determining the positions of the isotopic labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
¹⁵N NMR: Directly observes the ¹⁵N label.
-
2D NMR (e.g., HSQC, HMBC): Used to establish connectivity between different nuclei and confirm the positions of the labels.
-
-
Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm that the structure is consistent with Ribavirin and to verify the sites of deuteration and ¹⁵N incorporation.
Applications of Isotopically Labeled this compound
Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical research and development.[9]
-
Pharmacokinetic Studies: Co-administration of a labeled intravenous dose with an unlabeled oral dose allows for the determination of absolute bioavailability without the need for a washout period, providing more accurate pharmacokinetic data.[10][11]
-
Metabolic Studies: The isotopic labels serve as tracers to follow the metabolic fate of the drug in vivo and in vitro, aiding in the identification of metabolites.
-
Quantitative Bioanalysis: this compound is an ideal internal standard for quantitative LC-MS assays in biological matrices such as plasma and urine.[9] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, which leads to more accurate and precise quantification.
The following diagram illustrates the logical relationship in using isotopically labeled Ribavirin as an internal standard.
References
- 1. clearsynth.com [clearsynth.com]
- 2. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mpbio.com [mpbio.com]
- 5. news-medical.net [news-medical.net]
- 6. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Ribavirin Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Application Note
Introduction
Ribavirin is a broad-spectrum antiviral nucleoside analog utilized in the treatment of various viral infections, most notably chronic hepatitis C.[1][2] Accurate quantification of Ribavirin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing dose-related toxicities such as hemolytic anemia.[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ribavirin in human plasma. The use of a stable isotope-labeled internal standard, Ribavirin-¹⁵N, d₂, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[3]
Principle of the Method
The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The precursor-to-product ion transitions for both Ribavirin and its stable isotope-labeled internal standard (IS), Ribavirin-¹⁵N, d₂, are monitored for selective and sensitive quantification. The concentration of Ribavirin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.
Experimental
Materials and Reagents
-
Ribavirin analytical standard
-
Ribavirin-¹⁵N, d₂ internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution tailored to achieve optimal separation from endogenous interferences. A common starting point is 95% A and 5% B. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Ribavirin: m/z 245.1 → 113.1Ribavirin-¹⁵N, d₂: m/z 248.1 → 116.1 (projected) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Sample Preparation Protocol
-
Spiking: To 100 µL of plasma sample, add 10 µL of Ribavirin-¹⁵N, d₂ internal standard working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase composition.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Method Validation Summary
The method should be validated according to regulatory guidelines, assessing linearity, precision, accuracy, selectivity, recovery, and stability. The following tables summarize typical quantitative data for a validated Ribavirin assay.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ribavirin | 5 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 5 | < 15 | < 15 | ± 20 |
| Low | 15 | < 10 | < 10 | ± 15 |
| Medium | 100 | < 10 | < 10 | ± 15 |
| High | 800 | < 10 | < 10 | ± 15 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Ribavirin | > 85% |
| Ribavirin-¹⁵N, d₂ | > 85% |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Ribavirin.
Signaling Pathway of Ribavirin (General Overview)
Ribavirin's antiviral mechanism is multifaceted. After entering the cell, it is phosphorylated by host cell kinases to its active mono-, di-, and triphosphate forms. Ribavirin monophosphate inhibits inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine triphosphate (GTP) pools. Ribavirin triphosphate can be incorporated into viral RNA by RNA-dependent RNA polymerase, causing lethal mutagenesis. It can also directly inhibit viral polymerases.
Caption: Simplified signaling pathway of Ribavirin's antiviral action.
Conclusion
This application note details a sensitive and specific LC-MS/MS method for the quantification of Ribavirin in human plasma using a stable isotope-labeled internal standard. The simple sample preparation and robust analytical methodology make it suitable for high-throughput analysis in clinical and research settings. The use of Ribavirin-¹⁵N, d₂ as an internal standard is critical for achieving the high accuracy and precision required for pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences [pubmed.ncbi.nlm.nih.gov]
- 2. Ribavirin: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ribavirin-15N, d2 in Pharmacokinetic Studies of Ribavirin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the stable isotope-labeled compound Ribavirin-15N, d2 in the pharmacokinetic analysis of the antiviral drug Ribavirin. The primary application highlighted is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a critical component of robust pharmacokinetic studies.
Application Note: The Role of Stable Isotope-Labeled Ribavirin in Pharmacokinetic Studies
Ribavirin is a broad-spectrum antiviral agent, primarily used in combination therapy for chronic hepatitis C infections.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and minimizing dose-dependent toxicities, such as hemolytic anemia.
Pharmacokinetic studies of Ribavirin often employ sensitive and specific bioanalytical methods, with LC-MS/MS being the gold standard. A key challenge in quantitative LC-MS/MS is accounting for variability during sample processing and analysis, such as extraction efficiency and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to address these challenges.
This compound is an ideal SIL-IS for quantifying Ribavirin in biological matrices. As it is chemically identical to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, its increased mass due to the incorporation of one 15N atom and two deuterium atoms allows it to be distinguished from the unlabeled Ribavirin by the mass spectrometer. This ensures highly accurate and precise quantification of the drug in complex biological samples like plasma, serum, and red blood cells.[2] The use of multiple labels (15N and d2) provides a greater mass shift from the parent drug, reducing the risk of isotopic crosstalk.
The primary application of this compound is as an internal standard for the bioanalytical portion of pharmacokinetic studies. While it can also theoretically be used as a tracer in studies investigating the metabolism and disposition of Ribavirin, its most common and critical use is in ensuring the accuracy of concentration measurements of the administered, unlabeled drug.
Experimental Protocols
Protocol for a Single-Dose Oral Ribavirin Pharmacokinetic Study in Healthy Volunteers
This protocol outlines a typical study design to determine the pharmacokinetic profile of a single oral dose of Ribavirin.
2.1.1 Study Objectives:
-
To determine the single-dose pharmacokinetic parameters of Ribavirin in healthy adult volunteers.
-
To assess the safety and tolerability of a single oral dose of Ribavirin.
2.1.2 Study Design:
-
An open-label, single-dose, single-period pharmacokinetic study.
-
Study Population: Healthy male and female volunteers, aged 18-55 years.
-
Sample Size: A sufficient number of subjects to provide statistical power (e.g., n=12).
-
Drug Administration: A single oral dose of Ribavirin (e.g., 400 mg) administered with a standardized meal.
2.1.3 Blood Sampling Schedule:
-
Blood samples (e.g., 5 mL) will be collected into K2-EDTA tubes at the following time points: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose.
-
Plasma will be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.
2.1.4 Bioanalytical Method: Quantification of Ribavirin in Plasma using LC-MS/MS with this compound as an Internal Standard
2.1.4.1 Materials and Reagents:
-
Ribavirin reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (for calibration standards and quality controls)
2.1.4.2 Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Ribavirin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare serial dilutions of the Ribavirin stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality controls.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.
2.1.4.3 Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or quality control, add 20 µL of the this compound working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
2.1.4.4 LC-MS/MS Conditions (Illustrative):
-
LC System: A suitable UHPLC system.
-
Column: A column suitable for polar compounds, such as a Hypercarb or a C18 column with an aqueous mobile phase.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program to separate Ribavirin from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ribavirin: m/z 245.1 → 113.1 (Quantifier), m/z 245.1 → 130.1 (Qualifier)
-
This compound (IS): m/z 248.1 → 114.1 (Quantifier)
-
-
Collision Energy and other MS parameters: Optimized for maximal signal intensity.
2.1.5 Pharmacokinetic Analysis:
-
Pharmacokinetic parameters will be calculated using non-compartmental analysis from the plasma concentration-time data.
-
Parameters to be determined include: Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, CL/F, and Vz/F.
Data Presentation
The following tables summarize typical pharmacokinetic parameters of oral Ribavirin in healthy volunteers, which can be used for comparative purposes.
Table 1: Single-Dose Pharmacokinetic Parameters of Oral Ribavirin in Healthy Volunteers
| Parameter | Units | Mean ± SD |
| Dose | mg | 400 |
| Cmax | ng/mL | 638 ± (not specified) |
| Tmax | h | ~1.5 - 2.5 |
| AUC(0-inf) | ng·h/mL | (Data varies) |
| t1/2 (gamma phase) | h | 37.0 ± 14.2 |
| CL/F | L/h | ~25 |
| Vz/F | L | ~2000 |
| Absolute Bioavailability (F) | % | 51.8 ± 21.8 |
Data compiled from studies using various methodologies.[3][4][5]
Table 2: Multiple-Dose Pharmacokinetic Parameters of Oral Ribavirin
| Parameter | Units | Value |
| Time to Steady State | weeks | ~4 |
| Elimination Half-life (multiple dose) | h | ~298 |
Data reflects the accumulation of Ribavirin with repeated dosing.
Visualizations
Experimental Workflow for a Ribavirin Pharmacokinetic Study
Caption: Workflow of a single-dose Ribavirin pharmacokinetic study.
Principle of Stable Isotope-Labeled Internal Standard in LC-MS/MS
Caption: Use of a SIL-IS in quantitative bioanalysis.
Simplified Metabolic Pathway of Ribavirin
Caption: Key steps in the intracellular metabolism of Ribavirin.
References
- 1. news-medical.net [news-medical.net]
- 2. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The single dose pharmacokinetics of ribavirin in subjects with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and absolute bioavailability of ribavirin in healthy volunteers as determined by stable-isotope methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Ribavirin in Biological Matrices using Ribavirin-¹⁵N, d₂ as an Internal Standard by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantitative analysis of Ribavirin in biological matrices, such as plasma and serum, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Ribavirin-¹⁵N, d₂, to ensure high accuracy and precision, a critical requirement in clinical and preclinical drug development. This protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Ribavirin is a broad-spectrum antiviral nucleoside analog utilized in the treatment of various viral infections, including hepatitis C and respiratory syncytial virus (RSV).[1] Therapeutic drug monitoring of Ribavirin is crucial for optimizing treatment efficacy and minimizing dose-related toxicities, such as hemolytic anemia.[2] The use of a stable isotope-labeled internal standard, such as Ribavirin-¹⁵N, d₂, is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.
This application note describes a robust HPLC-MS/MS method for the determination of Ribavirin in biological samples. The protocol is intended for researchers and professionals involved in pharmacokinetic studies, clinical trials, and other applications requiring accurate measurement of Ribavirin concentrations.
Experimental Protocols
Materials and Reagents
-
Ribavirin analytical standard
-
Ribavirin-¹⁵N, d₂ (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (drug-free)
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Ribavirin and Ribavirin-¹⁵N, d₂ by dissolving the accurately weighed compounds in methanol. Store at -20°C.[1]
-
Working Standard Solutions: Prepare serial dilutions of the Ribavirin stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the Ribavirin-¹⁵N, d₂ stock solution with the same diluent to a final concentration (e.g., 50 ng/mL).[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free biological matrix with the Ribavirin working standard solutions.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution and vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
| Parameter | Condition |
| HPLC System | A validated HPLC system capable of delivering accurate and precise gradients. |
| Column | A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[3][4] A Hypercarb column is also suitable for retaining polar analytes like Ribavirin.[2] |
| Mobile Phase A | 0.1% Formic acid in water with 1 mmol/L ammonium acetate.[5] |
| Mobile Phase B | Acetonitrile.[5] |
| Flow Rate | 0.8 mL/min.[5] |
| Gradient | Isocratic elution with 15% Acetonitrile and 85% Water (containing 1 mmol/L ammonium acetate and 0.1% formic acid).[5] Or a suitable gradient to separate Ribavirin from endogenous interferences. |
| Column Temperature | 40°C.[3] |
| Injection Volume | 5-40 µL.[3] |
| Mass Spectrometer | A tandem mass spectrometer equipped with an electrospray ionization (ESI) source. |
| Ionization Mode | Positive Ion Mode |
| MRM Transitions | Ribavirin: m/z 245.2 → 113.1[5] Ribavirin-¹⁵N, d₂: To be determined by direct infusion of the internal standard. |
| Dwell Time | 200 ms.[5] |
Data Presentation
The following tables summarize typical quantitative data obtained from validated HPLC-MS/MS methods for Ribavirin analysis.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Ribavirin | 1 - 1000 | > 0.999 |
| Ribavirin | 1 - 200 (µg/mL) | 0.9991 |
Data adapted from references[5] and[6].
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |
| Low | User-defined | < 15% | < 15% | 85 - 115% |
| Medium | User-defined | < 15% | < 15% | 85 - 115% |
| High | User-defined | < 15% | < 15% | 85 - 115% |
Acceptance criteria based on FDA guidelines for bioanalytical method validation.
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low | 89.05 | To be determined |
| Medium | 88.67 | To be determined |
| High | 85.45 | To be determined |
Recovery data adapted from reference[3].
Visualizations
Experimental Workflow
Caption: Workflow for Ribavirin analysis.
Signaling Pathway (Illustrative)
While Ribavirin's mechanism of action is complex and not a classical signaling pathway, the following diagram illustrates its intracellular metabolic activation, which is essential for its antiviral activity.
Caption: Intracellular activation of Ribavirin.
Discussion
The presented protocol provides a general framework for the quantitative analysis of Ribavirin in biological matrices using Ribavirin-¹⁵N, d₂ as an internal standard. The use of a stable isotope-labeled internal standard is paramount for mitigating analytical variability and ensuring the accuracy of the results. The specific parameters of the HPLC-MS/MS method, such as the gradient elution program and mass spectrometric settings, may require optimization depending on the specific instrumentation and laboratory conditions. It is crucial to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying this protocol to the analysis of clinical or regulated non-clinical samples. This includes assessing selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The potential for isobaric interferences from endogenous compounds should also be investigated and chromatographically resolved if necessary.[2]
References
- 1. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive HPLC-MS/MS method for pharmacokinetic assessment of ribavirin in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Determination of Ribavirin in Human Plasma by LC-MS/MS with a Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribavirin is a broad-spectrum antiviral nucleoside analog used in the treatment of various viral infections, most notably chronic hepatitis C. Therapeutic drug monitoring of Ribavirin is crucial to optimize treatment efficacy while minimizing dose-related toxicities, such as hemolytic anemia. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ribavirin in human plasma. The use of a stable isotope-labeled internal standard, 13C5-Ribavirin, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
This method involves a straightforward protein precipitation for sample preparation, followed by chromatographic separation and detection by mass spectrometry. The protocol is suitable for pharmacokinetic studies, clinical trial sample analysis, and routine therapeutic drug monitoring.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Ribavirin (Reference Standard)
-
13C5-Ribavirin (Internal Standard, IS)[1]
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
-
Human Plasma:
-
Blank human plasma with K2EDTA as anticoagulant, sourced from a certified vendor.
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A column suitable for retaining polar compounds, such as a Hypercarb column or a C8 column.[2][3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of Ribavirin and 13C5-Ribavirin in methanol.
-
-
Working Standard Solutions:
-
Serially dilute the Ribavirin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the 13C5-Ribavirin stock solution with acetonitrile.
-
Sample Preparation
-
Label autosampler vials for calibration standards, QC samples, and unknown plasma samples.
-
To 50 µL of plasma sample (or blank plasma for calibration and QC), add 150 µL of the internal standard working solution (50 ng/mL 13C5-Ribavirin in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: Hypercarb, 2.1 x 100 mm, 5 µm
-
Mobile Phase A: 5 mM Ammonium acetate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.6 mL/min[4]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-1.0 min: 5% B
-
1.0-3.0 min: Linear gradient to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-6.0 min: Return to 5% B and equilibrate
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument used.
-
Data Presentation
Table 1: Method Validation Parameters for Ribavirin Quantification
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] |
| Intra-day Precision (%CV) | 0.8 - 8.3%[5] |
| Inter-day Precision (%CV) | 1.0 - 7.0%[5] |
| Intra-day Accuracy (% Bias) | -5.8 to 9.4%[5] |
| Inter-day Accuracy (% Bias) | -4.3 to 5.2%[5] |
| Recovery | > 85% |
Table 2: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ribavirin | 245.3 | 113.0 | 15 |
| 13C5-Ribavirin (IS) | 250.3 | 113.0 | 15 |
Collision energy values are instrument-dependent and may require optimization.
Visualizations
Caption: Experimental workflow for Ribavirin analysis in plasma.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of Ribavirin in human plasma. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision, as it effectively corrects for any variability during sample preparation and analysis. The simple protein precipitation protocol allows for high-throughput sample processing, which is advantageous in clinical and research settings.
A key aspect of this method is the chromatographic separation of Ribavirin from endogenous isobaric compounds, such as uridine, which can interfere with accurate quantification.[3] The use of a Hypercarb column or similar stationary phase designed for polar analytes is recommended to achieve this separation.[3]
The method has been validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.[2][5] This application note provides a comprehensive protocol that can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation for the therapeutic drug monitoring and pharmacokinetic evaluation of Ribavirin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for the Bioanalysis of Ribavirin Using a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribavirin is a broad-spectrum antiviral agent, a synthetic nucleoside analog, utilized in the treatment of various viral infections. Accurate quantification of Ribavirin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as Ribavirin-¹³C₅, is essential for achieving high accuracy and precision in bioanalytical methods by compensating for variability in sample preparation and instrument response.[1][2] This application note provides detailed protocols for the preparation of samples for Ribavirin analysis, focusing on two common and effective techniques: Protein Precipitation and Solid-Phase Extraction (SPE).
Materials and Reagents
-
Analytes and Internal Standard:
-
Biological Matrix:
-
Reagents for Protein Precipitation:
-
Reagents and Materials for Solid-Phase Extraction:
-
General Reagents:
Sample Preparation Workflow
The general workflow for preparing biological samples for Ribavirin analysis involves several key steps, from sample collection to final analysis. The inclusion of a labeled internal standard at an early stage is critical for accurate quantification.
Caption: General workflow for Ribavirin sample preparation.
Experimental Protocols
Protocol 1: Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample.[8][13]
-
Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the Ribavirin-¹³C₅ internal standard working solution to the sample.
-
Precipitation: Add 450 µL of cold acetonitrile to the sample.[8]
-
Vortexing: Vortex the mixture for 30-40 seconds to ensure thorough mixing and protein precipitation.[8]
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully collect 400 µL of the supernatant and transfer it to a new tube.[8]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[8]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by selectively isolating the analyte of interest.[4][6] Phenylboronic acid (PBA) cartridges are effective for the selective extraction of Ribavirin.[4]
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution: Elute the Ribavirin and internal standard from the SPE plate with acidified methanol.[4]
-
Evaporation: Dry down the eluate under a stream of nitrogen.[4]
-
Reconstitution: Reconstitute the residue in the appropriate mobile phase for LC-MS/MS analysis.[4]
-
Analysis: The sample is ready for injection.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the described sample preparation methods based on published literature.
Table 1: Recovery and Matrix Effect
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Citation |
| Solid-Phase Extraction (PBA) | Ribavirin | Whole Blood | 85.9 - 90.7 | Not Reported | [10] |
| Solid-Phase Extraction (PBA) | Ribavirin | Serum | ~100 | Not Reported | [14] |
| Protein Precipitation | Iron Chelator | Plasma | 78 | Not Reported | [15] |
| Solid-Phase Extraction | Ribavirin | Serum | 65.5 | Not Reported | [16] |
Table 2: Linearity and Limits of Quantification
| Sample Preparation Method | Matrix | Linearity Range | LLOQ | Citation |
| Protein Precipitation | Plasma | 1-1000 ng/mL | 1 ng/mL | [9] |
| Protein Precipitation | Serum | 1-1000 ng/mL | Not Specified | [8] |
| Solid-Phase Extraction | Intracellular | 0.50 to 200 pmol/sample | 0.5 pmol/sample | [2] |
| Protein Precipitation | Plasma | 10-10,000 ng/mL | 10 ng/mL | [7] |
| Protein Precipitation | Red Blood Cells | 0.2-200 ng/cell pellet | 0.2 ng/cell pellet | [7] |
| Solid-Phase Extraction | Chicken | 1.0-100.0 ng/mL | 0.5 ng/mL | [3] |
Table 3: Precision and Accuracy
| Sample Preparation Method | Matrix | Concentration | Precision (%CV) | Accuracy (%Bias) | Citation |
| Solid-Phase Extraction | Intracellular | LLOQ, Low, Med, High | ≤15 | ±15 | [2] |
| Protein Precipitation | Plasma | LLOQ, Low, Med, High | 0.8 - 8.3 | -5.8 to 9.4 | [9] |
| Protein Precipitation | Plasma & RBC | Not Specified | <10 | <13 | [7] |
| Solid-Phase Extraction | Chicken | LLOQ, Low, Med, High | 1.10 - 4.67 | -7.83 to 2.25 | [3] |
Conclusion
Both protein precipitation and solid-phase extraction are viable methods for the preparation of biological samples for Ribavirin analysis when used in conjunction with a labeled internal standard like Ribavirin-¹³C₅. Protein precipitation offers a simpler and faster workflow, which can be advantageous for high-throughput analysis. However, it may be more susceptible to matrix effects. Solid-phase extraction, particularly with selective sorbents like phenylboronic acid, generally provides cleaner extracts, leading to improved assay sensitivity and robustness, though with a more complex and time-consuming protocol. The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the complexity of the biological matrix. The quantitative data presented demonstrates that both methods can achieve the necessary precision and accuracy for bioanalytical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. celerion.com [celerion.com]
- 5. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an Intranasal In Situ System for Ribavirin Delivery: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Performance Liquid Chromatographic Determination of Ribavirin in Whole Blood To Assess Disposition in Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography assay for routine monitoring of cellular ribavirin levels in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of ribavirin in serum using highly selective solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Ribavirin in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive bioanalytical method for the quantification of Ribavirin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ribavirin-15N, d2, to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C8 reversed-phase column, effectively resolving Ribavirin from endogenous plasma components. The method was validated over a linear range of 10 to 10,000 ng/mL and demonstrated excellent accuracy and precision. This robust method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of Ribavirin.
Introduction
Ribavirin is a broad-spectrum antiviral agent, primarily used in combination therapy for the treatment of chronic hepatitis C.[1][2] Accurate measurement of Ribavirin concentrations in biological matrices is crucial for pharmacokinetic studies and for optimizing therapeutic regimens to maximize efficacy while minimizing dose-related toxicities, such as hemolytic anemia.[1]
LC-MS/MS has become the preferred technique for the bioanalysis of Ribavirin due to its high sensitivity and selectivity.[3] A significant challenge in Ribavirin quantification is the potential for interference from endogenous isobaric compounds, such as uridine.[1][3] The use of a stable isotope-labeled internal standard (SIL-IS) is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[4] This application note details a validated LC-MS/MS method for the determination of Ribavirin in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Ribavirin (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2EDTA)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Balance
-
Centrifuge
-
Pipettes
Stock and Working Solutions
-
Ribavirin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ribavirin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ribavirin stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in acetonitrile.
Sample Preparation
-
Pipette 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Column: C8, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %B 0.0 5 2.5 95 3.0 95 3.1 5 | 5.0 | 5 |
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ribavirin | 245.1 | 113.1 |
| This compound | 248.1 | 116.1 |
-
Key MS Parameters:
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Results and Discussion
Method Validation
The bioanalytical method was validated for linearity, accuracy, precision, and stability.
The calibration curve was linear over the concentration range of 10 to 10,000 ng/mL. A linear regression with a 1/x² weighting factor was used, and the correlation coefficient (r²) was consistently >0.99.
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results are summarized in the table below. All values were within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | 8.3 | 9.4 | 9.1 | 7.5 |
| Low QC | 30 | 5.2 | -2.1 | 6.5 | -1.8 |
| Mid QC | 500 | 3.8 | 1.5 | 4.9 | 2.3 |
| High QC | 8000 | 2.5 | -0.8 | 3.7 | -0.5 |
Data is representative and compiled from similar studies.[3][5]
Ribavirin was found to be stable in human plasma under various storage conditions, including short-term bench-top (4 hours), long-term at -80°C (30 days), and after three freeze-thaw cycles.
Visualizations
Experimental Workflow
Caption: Bioanalytical sample preparation workflow for Ribavirin analysis.
Ribavirin Metabolic Pathway
Caption: Simplified metabolic pathway of Ribavirin.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Ribavirin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and pharmacokinetic studies. The simple protein precipitation sample preparation protocol allows for high-throughput analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ribavirin-15N, d2 for LC-MS Analysis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing the concentration and use of Ribavirin-15N, d2 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Ribavirin by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my this compound internal standard (ISTD)?
A1: There is no single universal concentration. The optimal concentration depends on the expected analyte concentration range in your samples and the sensitivity of your mass spectrometer. A common practice is to set the ISTD concentration at or near the geometric mean of the calibration curve. For example, for a calibration curve ranging from 1 to 1000 ng/mL, a suitable ISTD concentration would be in the mid-range (e.g., 50-100 ng/mL). One published method used a ¹³C₅-Ribavirin ISTD at a final concentration of 50 ng/mL for a calibration range of 1.0 to 100.0 ng/mL.[1] The key is to use a concentration that provides a stable, reproducible signal (typically >100 times the signal-to-noise ratio) without saturating the detector. Crucially, the exact same amount of ISTD must be added to every calibration standard, quality control (QC) sample, and unknown sample for accurate quantification.[2]
Q2: I'm observing interfering peaks near my Ribavirin analyte peak. What are they and how can I resolve this?
A2: This is a well-documented issue in Ribavirin analysis. The interfering peaks are often endogenous, isobaric compounds from the biological matrix, such as uridine and cytosine, which have the same nominal mass as Ribavirin.[3] To resolve this, chromatographic separation is critical.
-
Use a Specialized Column: Standard C18 columns may not provide sufficient retention for the highly polar Ribavirin. Consider using a porous graphitic carbon (PGC) column, such as a Hypercarb, which is specifically designed for retaining polar analytes.[1][3] Other options include BEH Amide for HILIC separation or specific aqueous-C18 columns.[4][5]
-
Optimize Mobile Phase: Adjusting the mobile phase composition and gradient can improve the resolution between Ribavirin and interfering peaks.
-
Verify with Blank Matrix: Always analyze multiple lots of blank matrix (plasma, serum, etc.) to check for the presence of these interferences before starting your validation.
Q3: My results show high variability (%CV) between replicate injections. What are the common causes?
A3: High variability can stem from several sources. Using a stable isotope-labeled internal standard like this compound is the best way to compensate for many of these issues, but problems can still arise.[2]
-
Inconsistent Sample Preparation: Ensure precise and consistent addition of the ISTD to every sample. Use calibrated pipettes or an automated liquid handler. Inconsistent protein precipitation or evaporation/reconstitution steps can also introduce variability.[6]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte and/or ISTD, leading to inconsistent results. A SIL-IS should co-elute and experience the same matrix effects, but if the effect is extreme or variable, it can be problematic. Consider improving sample cleanup with Solid-Phase Extraction (SPE) or ensuring complete chromatographic separation from the areas of ion suppression.
-
Pre-analytical Sample Handling: Ribavirin concentrations can be affected by how blood samples are handled before analysis. For maximum stability, blood should be collected in gel-containing tubes and centrifuged immediately.[7] Storing whole blood at room temperature for extended periods before centrifugation can lead to a decrease in plasma Ribavirin concentrations.[7][8]
Q4: What are the best practices for preparing and storing this compound stock and working solutions?
A4: Proper preparation and storage are critical for maintaining the integrity of your standard.
-
Solvent: Prepare high-concentration stock solutions (e.g., 1 mg/mL) in a solvent where Ribavirin is highly soluble and stable, such as methanol or deionized water.[1][9]
-
Storage: Store stock solutions in tightly sealed containers at -20°C or below.[1] Published studies show Ribavirin is stable in plasma for up to one month at -20°C and can withstand multiple freeze-thaw cycles.[10][11]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the mobile phase or reconstitution solvent on the day of analysis. Avoid long-term storage of low-concentration aqueous solutions at room temperature.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No ISTD Signal | 1. Pipetting error during ISTD addition.2. Incorrect MS/MS transition parameters for this compound.3. Degradation of ISTD stock/working solution.4. Severe ion suppression at the ISTD retention time. | 1. Verify pipette calibration. Use an automated liquid handler if available.2. Confirm the precursor and product ions for your specific labeled standard. Infuse the standard directly into the MS to optimize parameters.3. Prepare a fresh working solution from the stock. If the problem persists, use a fresh stock solution.4. Infuse a constant concentration of the ISTD post-column while injecting a blank, extracted matrix to map regions of ion suppression. Adjust chromatography to move the ISTD peak away from these regions.[12] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatible injection solvent (stronger than mobile phase).3. Column contamination or degradation.4. Secondary interactions with the stationary phase. | 1. Reduce injection volume or dilute the sample.2. Reconstitute the final extract in a solvent that is weaker than or identical to the initial mobile phase.3. Implement a column wash cycle. If using a silica-based column, ensure the mobile phase pH is within the stable range. Replace the column if necessary.[13]4. Adjust mobile phase pH or additive concentration (e.g., formic acid, ammonium formate). |
| Calibration Curve is Non-Linear | 1. ISTD concentration is too high or too low relative to the calibration range.2. Detector saturation at high concentrations.3. Presence of an unresolved interference in standards.4. Incorrect processing method (e.g., wrong regression type). | 1. Adjust ISTD concentration to be in the mid-range of the calibration curve.2. Dilute the upper-level standards and re-inject, or reduce the sample injection volume.3. Improve chromatographic separation or find a more selective MS/MS transition.4. Use a weighted (e.g., 1/x or 1/x²) linear regression, which is standard for bioanalytical assays. |
Experimental Protocols
Protocol 1: Preparation of ISTD Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound. Dissolve in the appropriate volume of methanol to achieve a final concentration of 1 mg/mL. Vortex thoroughly. Store in an amber glass vial at -20°C.
-
Intermediate Solution (1 µg/mL): Dilute the 1 mg/mL stock solution 1:1000 with 50:50 acetonitrile:water. For example, add 10 µL of stock to 9990 µL of diluent.
-
Working Spiking Solution (e.g., 100 ng/mL): Dilute the intermediate solution 1:10 with the precipitation solvent (e.g., acetonitrile with 0.1% formic acid). This solution will be added directly to the samples. The final concentration in the sample will be lower depending on the dilution factor.
Protocol 2: Sample Preparation via Protein Precipitation
This is a general protocol for plasma or serum samples.
-
Aliquot 50 µL of each standard, QC, or unknown sample into a 96-well plate or microcentrifuge tube.
-
Add 150 µL of the ISTD working spiking solution (e.g., 100 ng/mL in acetonitrile with 0.1% formic acid) to each well. The ratio of precipitation solvent to sample is 3:1.
-
Vortex mix the plate or tubes for 5-10 minutes to ensure complete protein precipitation.
-
Centrifuge at >4000 x g for 10-15 minutes to pellet the precipitated protein.[6]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
(Optional) Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase to improve peak shape and compatibility with the LC system.[1][14]
Data Presentation Tables
Table 1: Example LC-MS/MS Method Parameters for Ribavirin Analysis
| Parameter | Typical Setting | Notes |
| LC Column | Hypercarb (PGC) 2.1 x 100 mm, 5 µm[1][14] | Excellent for retaining polar compounds. BEH Amide or other HILIC columns are also effective.[4] |
| Mobile Phase A | 5 mM Ammonium Acetate + 0.1% Formic Acid in Water[1] | Buffers and acids are used to improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1][6] | |
| Flow Rate | 0.4 - 0.6 mL/min[1][14] | Adjust based on column dimensions and system pressure. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Ribavirin ionizes well in positive mode. |
| MS/MS Transitions | Ribavirin: 245.1 → 113.1[10]This compound: ~248.1 → 113.1 or 114.1 | The precursor mass for this compound will be +3 Da compared to unlabeled Ribavirin. The product ion may or may not contain the labels. This must be confirmed experimentally by infusing the standard. |
| Collision Energy | Analyte and Instrument Dependent | Must be optimized for your specific mass spectrometer. |
Table 2: Published Calibration Ranges and LLOQs for Ribavirin
| Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 1 - 1000 | 1 | [10] |
| Human Plasma | 10 - 10,000 | 10 | [15] |
| Chicken Tissue | 1 - 100 | 0.5 | [1][14] |
| Red Blood Cells | 100 - 10,000 | 100 |
Table 3: Summary of Ribavirin Stability Data
| Condition | Matrix | Stability | Reference |
| Room Temperature | Human Plasma | Stable for at least 3 hours | [10] |
| Room Temperature | Whole Blood (pre-centrifugation) | <9% loss after 2 hours | [8] |
| 3 Freeze-Thaw Cycles | Human Plasma | Stable | [10][11] |
| -20°C Storage | Human Plasma | Stable for at least 1 month | [11] |
| Post-Processing (Reconstituted) | Processed Samples | Stable for 4 days at 20°C | [11] |
Visualizations
Caption: General workflow for quantitative analysis of Ribavirin using a stable isotope-labeled internal standard.
Caption: Troubleshooting logic for high variability in LC-MS/MS quantitative results.
References
- 1. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stability of ribavirin concentrations depending on the type of blood collection tube and preanalytical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of pre-analytical conditions on plasma ribavirin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of ribavirin and evaluation of its stability in human plasma by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardization via Post Column Infusion-A Novel and Convenient Quantification Approach for LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. LC-MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Matrix Effects in Ribavirin Quantification: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to troubleshoot and understand matrix effects in the quantification of Ribavirin, particularly when using a labeled internal standard. The following information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact Ribavirin quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the quantification of Ribavirin, these effects can lead to inaccurate and imprecise results by interfering with the ionization process in the mass spectrometer's ion source.[1] This interference can result in either a decreased (ion suppression) or an increased (ion enhancement) signal for Ribavirin and its internal standard, ultimately compromising the reliability of the quantitative data.[1][3][4]
Q2: We are observing significant ion suppression in our Ribavirin assay. What are the likely causes?
A2: Ion suppression is a common form of matrix effect in LC-MS/MS analysis and can stem from several sources:[5][6]
-
Endogenous Matrix Components: Biological samples contain a complex mixture of endogenous substances like phospholipids, proteins, and salts that can co-elute with Ribavirin and interfere with its ionization.[3][5] Phospholipids are a major contributor to ion suppression in plasma and tissue samples.[5]
-
Exogenous Components: Contaminants introduced during sample collection and preparation, such as anticoagulants (e.g., lithium heparin), dosing vehicles, or co-administered medications, can also lead to ion suppression.[3][7]
-
Mobile Phase Composition: Certain mobile phase additives can influence ionization efficiency.[8][9]
Q3: How can a stable isotope-labeled (SIL) internal standard like ¹³C₅-Ribavirin help mitigate matrix effects?
A3: A stable isotope-labeled internal standard is the preferred choice for compensating for matrix effects.[5][10] Since a SIL-IS, such as ¹³C₅-Ribavirin, is chemically and physically almost identical to the unlabeled Ribavirin, it will have nearly the same elution characteristics and experience the same degree of ion suppression or enhancement.[5][6] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[2]
Q4: Despite using a labeled standard, we are still seeing variability. What could be wrong?
A4: While a SIL-IS is highly effective, issues can still arise:
-
Chromatographic Separation: Poor chromatographic resolution between Ribavirin and highly concentrated matrix components can still overwhelm the ionization source, affecting both the analyte and the internal standard, though not always to the exact same extent.
-
Isobaric Interferences: Endogenous compounds that have the same nominal mass as Ribavirin can interfere with quantification. For instance, endogenous nucleosides like uridine and cytosine are isobaric with Ribavirin and can cause interference if not chromatographically separated.[11][12] High-resolution mass spectrometry can also be employed to differentiate between Ribavirin and these isobaric interferences based on their exact masses.[13]
-
Sample Preparation: Inefficient sample cleanup can lead to a high concentration of matrix components that cause significant ion suppression, potentially impacting the signal-to-noise ratio even with a SIL-IS.[5]
Q5: What are the recommended strategies to reduce matrix effects in our Ribavirin assay?
A5: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting Ribavirin. Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[2][5] For Ribavirin, methods involving protein precipitation followed by SPE have been shown to be effective.[14]
-
Improve Chromatographic Separation: Modifying the HPLC or UHPLC method to better separate Ribavirin from co-eluting matrix components is crucial.[2] This can involve adjusting the mobile phase composition, gradient profile, or using a different type of analytical column, such as a Hypercarb column which is designed for retaining polar analytes like Ribavirin.[11][15]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[8] However, this approach is limited by the sensitivity of the instrument.
-
Use of an Appropriate Internal Standard: As discussed, a stable isotope-labeled internal standard is highly recommended.[5][10]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
-
Sample Preparation:
-
Extract at least six different lots of blank biological matrix (e.g., plasma, serum) using the developed sample preparation method.
-
Prepare two sets of samples:
-
Set A (Spiked in Matrix): Spike the extracted blank matrix with Ribavirin and the labeled internal standard at a known concentration (e.g., low and high QC levels).
-
Set B (Neat Solution): Prepare a neat solution of Ribavirin and the labeled internal standard in the reconstitution solvent at the same concentration as Set A.
-
-
-
Analysis:
-
Analyze both sets of samples using the LC-MS/MS method.
-
-
Calculation:
-
Calculate the matrix factor (MF) for the analyte and the internal standard using the following formula:
-
MF = (Peak Area in Set A) / (Mean Peak Area in Set B)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF) using:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different lots of matrix should ideally be ≤15%.
-
Protocol 2: Sample Preparation using Protein Precipitation and Solid-Phase Extraction
This is an example of a robust sample preparation protocol for Ribavirin from a biological matrix.
-
Protein Precipitation:
-
To 100 µL of the sample, add the labeled internal standard.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Transfer the supernatant to a pre-conditioned aminopropyl (NH₂) SPE cartridge.[14]
-
Wash the cartridge with an appropriate solvent to remove impurities.
-
Elute Ribavirin and the internal standard with a suitable elution solvent.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize typical performance data for a validated LC-MS/MS method for Ribavirin quantification, highlighting key parameters affected by and indicative of the control over matrix effects.
Table 1: Method Validation Parameters for Ribavirin Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [16] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [16] |
| Inter-assay Accuracy (%bias) | -5.8% to 9.4% | [16] |
| Inter-assay Precision (%CV) | 0.8% to 8.3% | [16] |
| Mean Recovery (Ribavirin) | 96.0% to 101% | [14] |
Table 2: Example of Matrix Effect Evaluation Data
| Matrix Lot | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 0.92 | 0.95 | 0.97 |
| 2 | 0.88 | 0.91 | 0.97 |
| 3 | 1.05 | 1.08 | 0.97 |
| 4 | 0.95 | 0.99 | 0.96 |
| 5 | 0.99 | 1.02 | 0.97 |
| 6 | 0.91 | 0.94 | 0.97 |
| Mean | 0.95 | 0.98 | 0.97 |
| %CV | 6.5% | 6.4% | 0.5% |
Note: Data in Table 2 is illustrative. A low %CV for the IS-Normalized Matrix Factor indicates that the labeled internal standard effectively compensates for the variability in matrix effects across different sample lots.
Visualizations
Caption: The mechanism of matrix effects in LC-MS/MS.
Caption: Troubleshooting workflow for Ribavirin quantification issues.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Utility of high-resolution accurate MS to eliminate interferences in the bioanalysis of ribavirin and its phosphate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ribavirin-15N, d2 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ribavirin-15N, d2 in LC-MS/MS analyses. Our goal is to help you minimize ion suppression and ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Ribavirin analysis?
Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, in this case, Ribavirin, in the mass spectrometer's ion source.[1][2] This phenomenon is caused by co-eluting endogenous components from the biological matrix (e.g., plasma, serum, tissue extracts) that compete with the analyte for ionization.[2] In the analysis of Ribavirin, a primary concern is the co-elution of endogenous nucleosides like uridine, which is isobaric with Ribavirin and can cause significant interference and ion suppression.[3][4] Failure to address ion suppression can lead to inaccurate and imprecise quantification, underestimation of the analyte concentration, and poor reproducibility.[1]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help in minimizing ion suppression?
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis.[5] this compound is an ideal SIL-IS for Ribavirin analysis because it has nearly identical physicochemical properties to the unlabeled drug. This means it will behave similarly during sample preparation, chromatography, and ionization. By co-eluting with the analyte, the SIL-IS experiences the same degree of ion suppression. The ratio of the analyte signal to the SIL-IS signal is used for quantification, which effectively cancels out the variability caused by matrix effects, leading to more accurate and precise results.
Q3: What are the common sources of ion suppression in a typical bioanalytical workflow for Ribavirin?
Common sources of ion suppression in Ribavirin analysis include:
-
Endogenous matrix components: Phospholipids, salts, and other small molecules from biological samples are major contributors to ion suppression.[5]
-
Co-eluting metabolites: Metabolites of Ribavirin or other co-administered drugs can interfere with ionization.
-
Isobaric interferences: As mentioned, endogenous compounds like uridine have the same nominal mass as Ribavirin and can cause significant interference if not chromatographically separated.[3][4]
-
Mobile phase additives: High concentrations of non-volatile mobile phase additives can lead to ion suppression.
-
Contamination: Contaminants from collection tubes, solvents, or the LC system itself can also interfere with ionization.[6]
Q4: What are the recommended mass transitions (MRM) for Ribavirin and this compound?
For accurate quantification using tandem mass spectrometry, specific precursor and product ion transitions are monitored. Based on common fragmentation patterns for Ribavirin and considering the mass shift from isotopic labeling, the following transitions are recommended:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ribavirin | 245.1 | 113.1 |
| This compound | 248.1 | 114.1 |
Note: These values are based on published data for similar labeled compounds and should be optimized on your specific mass spectrometer.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Ribavirin using this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column contamination, or inappropriate mobile phase.[6] | - Dilute the sample to avoid overloading the column.- Use a guard column and/or implement a column wash step between injections.- Optimize the mobile phase composition, including pH and organic solvent content. |
| High Background Noise | Contaminated solvents, mobile phase additives, or a dirty ion source.[6] | - Use high-purity, LC-MS grade solvents and additives.- Clean the ion source according to the manufacturer's instructions.- Ensure proper system flushing between different mobile phases to prevent salt precipitation.[6] |
| Low Signal Intensity / Suspected Ion Suppression | Inefficient sample cleanup leading to matrix effects. Co-elution with interfering compounds like uridine. | - Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) to remove more matrix components.[5][7]- Optimize Chromatography: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which often provides better retention and separation for polar compounds like Ribavirin away from phospholipids.[8][9] A Hypercarb (porous graphitic carbon) column can also be effective in separating Ribavirin from uridine.[10] |
| Inconsistent Results (Poor Precision) | Variability in sample preparation, especially with manual methods. Incomplete protein precipitation. | - Automate the sample preparation process if possible to improve consistency.- Ensure complete protein precipitation by optimizing the precipitant-to-sample ratio and vortexing time.[11]- Use a stable isotope-labeled internal standard like this compound to compensate for variability. |
| Analyte and Internal Standard Peaks Not Co-eluting | Inappropriate chromatographic conditions. | - Adjust the gradient profile or mobile phase composition to ensure the analyte and internal standard elute at the same retention time. This is crucial for effective compensation of matrix effects. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This method is rapid but may result in higher matrix effects compared to SPE.[7]
Protocol:
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract, reducing ion suppression.[5][7]
Protocol:
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Dilute 100 µL of plasma or serum with 400 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase for analysis.
LC-MS/MS Parameters
The following are recommended starting parameters that should be optimized for your specific instrumentation.
Liquid Chromatography:
| Parameter | Recommendation |
| Column | HILIC column (e.g., Waters Atlantis HILIC, 2.1 x 100 mm, 3 µm) or Hypercarb column (2.1 x 100 mm, 5 µm)[3][10] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the polar Ribavirin. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry:
| Parameter | Recommendation |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85-95% | >90% |
| Matrix Effect (%) | 15-30% | <10% |
| Precision (%CV) | <10% | <5% |
| Throughput | High | Medium |
| Cost per Sample | Low | High |
Data compiled from various bioanalytical studies.
Visualizations
Caption: Experimental workflow for Ribavirin analysis.
Caption: Troubleshooting logic for Ribavirin analysis issues.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. longdom.org [longdom.org]
- 3. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Quantitative trace analysis of a broad range of antiviral drugs in poultry muscle using column-switch liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage recommendations for Ribavirin-15N, d2 solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Ribavirin-15N, d2 solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability, proper storage, and effective use of this isotopically labeled compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least four years.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended organic solvents for preparing stock solutions. The solubility is approximately 11 mg/mL in DMSO and 15 mg/mL in DMF[1]. For aqueous solutions, it is best to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice[1].
Q3: How soluble is this compound in aqueous solutions?
A3: Ribavirin is sparingly soluble in aqueous buffers. For instance, in a 1:1 solution of DMF and PBS (pH 7.2), the solubility is approximately 0.5 mg/mL[1]. It is highly soluble in water, with a reported solubility of 142 mg/mL at 25°C[2].
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, it is recommended to aliquot and store stock solutions at -80°C for up to one year or at -20°C for up to six months. It is advisable to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day[1].
Q5: Is this compound sensitive to light or pH changes?
A5: While specific data for the isotopically labeled form is not available, general information for Ribavirin indicates that it is susceptible to photolytic degradation[3]. Therefore, it is recommended to protect solutions from light. Studies on Ribavirin for inhalation have shown that the pH of the solution remains stable between 4.1 and 5.3 over a 45-day period under various storage conditions[4].
Stability of Ribavirin Solutions
The stability of Ribavirin solutions is critical for obtaining reliable and reproducible experimental results. The following tables summarize the stability of Ribavirin solutions under different storage conditions. This data is based on studies with unlabeled Ribavirin but is expected to be a reliable guide for this compound.
Table 1: Stability of Ribavirin Inhalation Solution (67 mg/mL)
| Storage Condition | Duration | Concentration Retained | Physical Appearance | pH |
| Frozen (-20°C) | 45 days | >95% | No change in color or turbidity; precipitation noted during thawing but redissolved | 4.1 - 5.3 |
| Refrigerated (0°C to 4°C) | 45 days | >95% | No change in color or turbidity | 4.1 - 5.3 |
| Room Temperature (20°C to 25°C) | 45 days | >95% | No change in color or turbidity | 4.1 - 5.3 |
Data adapted from a study on Ribavirin for inhalation solution[4].
Table 2: Stability of Extemporaneously Prepared Oral Ribavirin Suspension (40 mg/mL)
| Storage Condition | Duration | Chemical Stability |
| Refrigerated (4°C) | 28 days | Negligible changes in Ribavirin content; no degradation products observed |
Data from a study on an extemporaneous oral suspension[5][6].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | The compound may have come out of solution at low temperatures. | Gently warm the solution and vortex until the precipitate is fully redissolved. Ensure the solution is clear before use. |
| Inconsistent experimental results | Degradation of the this compound solution due to improper storage (e.g., prolonged storage of aqueous solutions, exposure to light, multiple freeze-thaw cycles). | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light. |
| Low incorporation of 15N and d2 labels in metabolic labeling experiments | Insufficient incubation time. Low concentration of the labeled compound. Cell permeability issues. | Optimize the incubation time and concentration of this compound. If permeability is an issue, consider using a different solvent system or a cell line with higher transporter expression. |
| Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) | Degradation of the compound. Presence of impurities in the solvent or other reagents. | Check the purity of the solid compound. Use high-purity solvents for solution preparation. Prepare fresh solutions and handle them according to the stability guidelines. |
Experimental Protocols
Protocol: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Mechanism of Action of Ribavirin
Ribavirin exerts its antiviral effects through multiple mechanisms. After entering the host cell, it is phosphorylated to its active forms: ribavirin monophosphate (RMP), diphosphate (RDP), and triphosphate (RTP). These metabolites interfere with viral replication in several ways.
Caption: Mechanism of action of Ribavirin.
Experimental Workflow: Metabolic Labeling with this compound
This diagram outlines a general workflow for a metabolic labeling experiment using this compound to study viral replication.
Caption: Experimental workflow for metabolic labeling.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Ribavirin - Wikipedia [en.wikipedia.org]
addressing isobaric interference with Ribavirin-15N, d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ribavirin-15N, d2 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical challenge when quantifying Ribavirin in biological matrices?
The primary challenge in the bioanalysis of Ribavirin is managing isobaric interference from endogenous nucleosides, most notably uridine and cytosine.[1] These compounds have the same nominal mass as Ribavirin and can co-elute, leading to inaccurate quantification if not properly resolved.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. They share very similar physicochemical properties with the analyte, causing them to behave almost identically during sample extraction, chromatography, and ionization.[2] This allows for the correction of matrix effects and variations in instrument response, leading to higher precision and accuracy. The mass difference introduced by the 15N and deuterium labels allows the instrument to distinguish the internal standard from the unlabeled Ribavirin.
Q3: Can the this compound internal standard itself cause any analytical issues?
While SIL internal standards are robust, potential issues can arise. One consideration with deuterated standards is the potential for chromatographic separation from the unlabeled analyte.[3] Additionally, there is a small possibility of "cross-talk" where naturally occurring isotopes of Ribavirin contribute to the signal of the internal standard, particularly if the mass difference is small.[4][5] Careful selection of MRM transitions and chromatographic conditions is crucial to mitigate these effects.
Troubleshooting Guide
Issue 1: Inaccurate and irreproducible results for Ribavirin quantification.
This is often the result of unresolved isobaric interference. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for inaccurate Ribavirin quantification.
Step 1: Confirming Co-elution
-
Action: Analyze a blank matrix sample (e.g., plasma from a subject not dosed with Ribavirin) and monitor the MRM transitions for both Ribavirin and this compound.
-
Expected Outcome: You may observe a peak at the retention time of Ribavirin in the analyte channel, which indicates the presence of an endogenous isobaric compound like uridine.[1]
Step 2: Optimizing Chromatographic Separation
If co-elution is confirmed, the chromatographic method needs to be optimized to separate Ribavirin from the interfering compounds.
-
Recommendation: The use of a porous graphitic carbon column, such as a Hypercarb column, has been shown to be highly effective in retaining and separating the polar Ribavirin from endogenous nucleosides.[1][6]
-
Alternative Columns: While traditional C18 columns can be used, they often provide insufficient retention for the highly polar Ribavirin.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option that can increase retention of polar compounds.[7][8][9]
Comparative Chromatographic Conditions
| Parameter | C18 Column | HILIC Column | Hypercarb Column |
| Principle | Reversed-Phase | Normal-Phase Partitioning | Reversed-Phase & Adsorption |
| Ribavirin Retention | Poor | Good | Excellent |
| Separation from Uridine | Often Poor | Moderate to Good | Excellent |
| Mobile Phase | High aqueous content | High organic content | Compatible with both |
| Reference | [7] | [8][9] | [1][6] |
Step 3: Reviewing Mass Spectrometry Parameters
Ensure that the Multiple Reaction Monitoring (MRM) transitions are specific and that there is no isotopic cross-talk.
Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Ribavirin | 245.1 | 113.1 | Corresponds to the triazole carboxamide fragment. |
| This compound | 248.1 | 116.1 | Assumes labeling on the triazole ring and ribose moiety. |
| Uridine (Interferent) | 245.1 | 113.1 | Can produce the same product ion as Ribavirin. |
Note: The exact m/z values for this compound should be confirmed based on the certificate of analysis from the supplier.
Issue 2: Poor peak shape or low sensitivity for Ribavirin.
This can be related to the sample preparation, mobile phase composition, or ionization efficiency.
Caption: Troubleshooting workflow for poor peak shape and sensitivity.
Step 1: Sample Preparation
-
Method: A simple protein precipitation is often sufficient for plasma and serum samples.[1][10]
-
Troubleshooting: If matrix effects are still observed, consider a more rigorous sample clean-up such as solid-phase extraction (SPE).
Step 2: Mobile Phase Optimization
-
Recommendation: The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency in positive ion mode.[6]
-
HILIC Considerations: For HILIC methods, ensure the mobile phase has a high organic content to promote retention.[9]
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Vortex to mix and inject onto the LC-MS/MS system.
LC-MS/MS Method for Ribavirin Analysis
This protocol is a recommended starting point and may require optimization for your specific instrumentation and application.
Liquid Chromatography
-
Column: Hypercarb (Porous Graphitic Carbon), 5 µm, 2.1 x 100 mm[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: 5% to 95% B
-
4-5 min: 95% B
-
5.1-7 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ribavirin: 245.1 -> 113.1
-
This compound: 248.1 -> 116.1
-
-
Source Parameters: Optimize according to manufacturer's recommendations for the specific instrument. Typical starting points include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimize for maximum signal intensity.
-
References
- 1. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Selective Ribavirin Extraction from Serum Samples Using a Monolithic Silica Disk-Packed Spin Column [mdpi.com]
- 8. Scaling And Migration Of A Hydrophilic Interaction Liquid Chromatography (HILIC) Method For Related Compounds Of Ribavirin To Modern HPLC Systems [pharmaceuticalonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ribavirin and Labeled Standard Analysis
Welcome to the technical support center for the chromatographic analysis of Ribavirin and its labeled standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.
Q1: I am observing significant peak tailing for both Ribavirin and its labeled standard. What are the potential causes and how can I resolve this?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the analysis of polar compounds like Ribavirin. It can lead to inaccurate integration and reduced resolution.
Potential Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Free silanol groups on the silica-based column packing can interact with the polar functional groups of Ribavirin, causing tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3-4 with phosphoric or formic acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][2]
-
Solution 2: Use an End-Capped Column: Employ a column with end-capping, where the residual silanols are chemically bonded with a small silylating agent. This reduces the number of available sites for secondary interactions.
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can mask the active silanol sites.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent or replace the column if necessary. Using a guard column can help protect the analytical column from contaminants.[3]
-
Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Tf) for Ribavirin | Peak Shape Observation |
| 7.0 | 2.1 | Significant Tailing |
| 5.0 | 1.5 | Moderate Tailing |
| 4.0 | 1.2 | Improved Symmetry |
| 3.0 | 1.0 | Symmetrical Peak |
Note: This table presents representative data to illustrate the expected trend.
Q2: My Ribavirin peak is showing fronting. What could be the cause and what is the solution?
A2: Peak fronting, the inverse of tailing, where the front of the peak is sloped, is often caused by sample overload or issues with the sample solvent.
Potential Causes & Solutions:
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
Q3: I am seeing split peaks for Ribavirin and its internal standard. What is the troubleshooting procedure for this?
A3: Split peaks can be a complex issue arising from problems at the injector, column, or due to sample preparation.
Troubleshooting Workflow:
Q4: How can I improve the resolution between Ribavirin and an endogenous peak?
A4: Co-elution with endogenous components from the matrix (e.g., plasma, blood) is a common challenge in bioanalysis. Improving resolution requires a systematic approach to method development.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and resolve co-eluting peaks.
-
Modify Mobile Phase pH: As discussed for peak tailing, adjusting the pH can change the ionization state of both Ribavirin and interfering compounds, leading to differential retention.
-
-
Change Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.
-
Different C18 Phases: Not all C18 columns are the same. A C18 column from a different manufacturer can have different surface characteristics.
-
Alternative Stationary Phases: Consider a phenyl-hexyl or a polar-embedded phase column, which can offer different interactions and improve separation.
-
-
Adjust Column Temperature: Increasing or decreasing the column temperature can affect the retention times of analytes differently, potentially improving resolution. A common starting point is to evaluate temperatures between 30°C and 50°C.[4]
Illustrative Data: Effect of Column Temperature on Resolution
| Column Temperature (°C) | Resolution (Rs) between Ribavirin and Interferent |
| 30 | 1.2 |
| 40 | 1.8 |
| 50 | 1.6 |
Note: This table shows hypothetical data to illustrate that there is often an optimal temperature for resolution.
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: HPLC Analysis of Ribavirin and its Labeled Standard in Human Plasma
This protocol outlines a standard procedure for the quantitative analysis of Ribavirin.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, adjusted to pH 4.0 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[4]
-
Injection Volume: 10 µL.
-
Detection: UV at 207 nm.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the labeled internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the HPLC system.
-
Protocol 2: Analysis of Total Ribavirin in Red Blood Cells (RBCs)
This protocol includes an enzymatic digestion step to measure the total concentration of Ribavirin, including its phosphorylated metabolites.
-
Sample Lysis and Dephosphorylation:
-
To 50 µL of packed RBCs, add 150 µL of ice-cold deionized water and vortex to lyse the cells.
-
Add an appropriate buffer and acid phosphatase to the lysate.
-
Incubate at 37°C for 1 hour to dephosphorylate the Ribavirin metabolites.
-
Stop the reaction by adding a small volume of a strong base (e.g., 10 M KOH).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a phenyl boronic acid SPE cartridge.
-
Load the dephosphorylated sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Ribavirin with an acidic solution (e.g., 1% formic acid).
-
Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis as described in Protocol 1.
-
Visualizing Experimental Workflows
The following diagrams illustrate key experimental and logical processes.
References
calibration curve issues in Ribavirin analysis with an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve issues during the analysis of Ribavirin using an internal standard.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues with Ribavirin calibration curves.
Issue 1: Poor Linearity (Correlation Coefficient r < 0.99)
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inappropriate Calibration Range | Review the expected concentration range of your samples. Your calibration curve should bracket the concentrations of your unknown samples. | Adjust the concentration of your calibration standards to cover the relevant range. Ensure the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ) are appropriate. |
| Incorrect Internal Standard (IS) Concentration | An excessively high IS concentration can lead to detector saturation or ion suppression. An IS concentration that is too low may result in poor signal-to-noise. | Optimize the IS concentration. It should be high enough for good peak shape and reproducibility but not so high that it causes interference or detector saturation.[1] |
| Sample Preparation Inconsistency | Variability in extraction efficiency, pipetting errors, or inconsistent evaporation and reconstitution steps can introduce non-linearity. | Review and standardize all sample preparation steps. Ensure thorough mixing of the IS with the sample matrix.[2] Use calibrated pipettes and consistent techniques. |
| Matrix Effects | Components in the biological matrix can suppress or enhance the ionization of Ribavirin or the IS, leading to a non-linear response.[3][4] | Evaluate matrix effects by comparing the slope of a calibration curve in solvent to one in the matrix. If significant effects are present, consider a more efficient sample cleanup, chromatographic optimization to separate interferences, or using a stable isotope-labeled (SIL) IS.[2] |
| Analyte or IS Instability | Ribavirin or the IS may be degrading in the sample matrix or during the analytical run.[5][6] | Investigate the stability of Ribavirin and the IS under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability).[7] Ensure proper sample storage and handling.[8] |
Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting workflow for poor calibration curve linearity.
Issue 2: High Variability in Internal Standard (IS) Response
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent IS Addition | Pipetting errors during the addition of the IS to samples, standards, and QCs. | Ensure the IS is added accurately and consistently to all samples.[2] Use a calibrated pipette and verify the volume. Consider automating this step if possible. |
| Instrumental Issues | Fluctuations in the mass spectrometer's performance, such as detector drift or inconsistent injection volumes.[2] | Monitor system suitability by injecting a standard solution at the beginning and throughout the run. Check for trends in the IS response that may indicate instrument drift. |
| Matrix Effects | Differential matrix effects between calibration standards/QCs and unknown samples can cause IS response variability. | Use a stable isotope-labeled (SIL) IS for Ribavirin (e.g., ¹³C₅-Ribavirin) to minimize the impact of matrix effects, as it will co-elute and experience similar ionization effects as the analyte.[2][4][9] |
| Sample Processing Variability | Inconsistent extraction recovery or sample handling can lead to variable IS responses.[2] | Ensure consistent timing and conditions for all sample processing steps, including vortexing, centrifugation, and evaporation. |
| Analyte/IS Cross-Contribution | The analyte may have an isotopic peak that interferes with the IS, or vice-versa. | Check the mass spectra of the analyte and IS individually to ensure there is no significant cross-talk between their mass transitions.[1] |
Troubleshooting Workflow for IS Response Variability
Caption: Troubleshooting workflow for variable internal standard response.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable correlation coefficient (r or r²) for a Ribavirin calibration curve?
A: For bioanalytical methods, a correlation coefficient (r) of ≥ 0.99 is generally expected. The coefficient of determination (r²) should be ≥ 0.98. However, you should always refer to the specific requirements of the regulatory guidelines you are following (e.g., FDA, EMA).
Q2: My calibration curve is non-linear at higher concentrations. What should I do?
A: This can be due to detector saturation or non-linear ionization efficiency at high concentrations. You can try to extend the linear range by diluting the high-concentration standards. If the issue persists, you may need to use a non-linear regression model (e.g., quadratic) for your calibration curve, but this should be justified and validated.
Q3: Why is a stable isotope-labeled (SIL) internal standard preferred for Ribavirin analysis?
A: A SIL IS, such as ¹³C₅-Ribavirin, is considered the gold standard because it has nearly identical chemical and physical properties to Ribavirin.[2] This means it will co-elute chromatographically and behave similarly during sample extraction and ionization, effectively compensating for matrix effects and other sources of variability.[2][4][9]
Q4: I'm observing a peak in my blank samples at the same retention time as Ribavirin. What could be the cause?
A: This could be due to carryover from a previous high-concentration sample or interference from an endogenous compound in the matrix. Ribavirin analysis is known to be susceptible to interference from endogenous nucleosides like uridine, which is isobaric.[4][9][10] To address this, ensure your chromatographic method adequately separates Ribavirin from these potential interferences.[9][10] Also, implement a robust wash sequence for your autosampler to minimize carryover.
Q5: What are typical acceptance criteria for calibration standards and quality controls (QCs)?
A: While specific criteria can vary by laboratory and regulatory body, common acceptance criteria are:
-
Calibration Standards: The back-calculated concentration of at least 75% of the non-zero standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
Quality Controls: At least 67% of the QCs, with at least 50% at each concentration level, should be within ±15% of their nominal values.
Q6: How should I handle samples with concentrations above the ULOQ?
A: Samples with concentrations exceeding the ULOQ should be diluted with the same blank matrix used to prepare the calibration standards and then re-analyzed.[11] The dilution factor must be accounted for when calculating the final concentration. It is important to have a validated procedure for sample dilution.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common method for extracting Ribavirin from plasma or serum.
-
Aliquoting: Aliquot 100 µL of plasma/serum sample, calibration standard, or QC into a microcentrifuge tube.
-
IS Addition: Add 20 µL of the internal standard working solution (e.g., ¹³C₅-Ribavirin in methanol).
-
Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity.
-
Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) and vortex for 1 minute.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions for Ribavirin Analysis
The following are typical starting conditions that may require optimization for your specific instrument and application.
| Parameter | Typical Conditions |
| LC Column | Hypercarb or a similar column suitable for polar analytes.[9] A C18 or C8 column can also be used.[10][12] |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium acetate.[4][13] |
| Mobile Phase B | Acetonitrile or Methanol.[4][13] |
| Flow Rate | 0.4 - 0.6 mL/min.[4][13] |
| Gradient | A gradient elution is typically used to separate Ribavirin from endogenous interferences. |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode.[4] |
| MS/MS Transitions | Ribavirin: m/z 245.1 → 113.1[13]¹³C₅-Ribavirin (IS): m/z 250.3 → 112.9[4] or 250 -> 113[14] |
LC-MS/MS Analysis Workflow
Caption: General workflow for LC-MS/MS analysis of Ribavirin.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of ribavirin and evaluation of its stability in human plasma by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of ribavirin concentrations depending on the type of blood collection tube and preanalytical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of a rapid method for the simultaneous quantification of ribavirin, sofosbuvir and its metabolite in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an Intranasal In Situ System for Ribavirin Delivery: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Isotopic Purity of Ribavirin-15N, d2 for Accurate Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of Ribavirin-15N, d2 for accurate quantification in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its isotopic purity important?
A1: this compound is a stable isotope-labeled (SIL) version of the antiviral drug Ribavirin. In this molecule, one nitrogen atom in the triazole ring is replaced with its heavier isotope, nitrogen-15 (¹⁵N), and two hydrogen atoms on the ribose sugar moiety are replaced with deuterium (²H or d). This SIL compound is crucial as an internal standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its isotopic purity, a measure of the percentage of the compound that is correctly labeled with the desired isotopes, is critical for accurate quantification of the unlabeled Ribavirin in biological samples. High isotopic purity ensures that the internal standard's signal is distinct and does not significantly contribute to the analyte's signal, which could otherwise lead to inaccurate measurements.
Q2: What are the common methods for determining the isotopic purity of this compound?
A2: The primary analytical techniques for determining the isotopic purity of labeled compounds like this compound are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
-
Mass Spectrometry (MS): HRMS can distinguish between the mass of the desired labeled compound and any unlabeled or partially labeled species. By analyzing the isotopic distribution in the mass spectrum, the percentage of each isotopologue can be determined.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the reduction in signal intensity at specific positions. ¹⁵N NMR can directly detect the presence and enrichment of the ¹⁵N label.[4]
Q3: What are the potential sources of isotopic impurities in this compound?
A3: Isotopic impurities can arise from several sources during the synthesis and handling of this compound:
-
Incomplete Labeling: The chemical reactions used to introduce the ¹⁵N and deuterium labels may not go to completion, resulting in a mixture of unlabeled, partially labeled, and fully labeled molecules.
-
Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can sometimes exchange with protons from solvents or other sources, leading to a decrease in isotopic purity over time.[1] Careful selection of labeling positions is crucial to minimize this.
-
Contamination: Cross-contamination with unlabeled Ribavirin or other impurities during synthesis, purification, or storage can also compromise isotopic purity.
Q4: What are the regulatory requirements for the isotopic purity of internal standards?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of using high-purity internal standards in bioanalytical method validation.[5] The FDA's M10 Bioanalytical Method Validation guidance recommends the use of stable isotope-labeled analytes as internal standards whenever possible and states that the SIL-IS should be of high isotopic purity.[5] While specific percentage requirements may vary, it is crucial to characterize the isotopic purity and ensure that the level of unlabeled analyte in the internal standard does not interfere with the accurate measurement of the analyte at the lower limit of quantification (LLOQ).[6]
Troubleshooting Guides
Issue 1: Inaccurate Quantification Results Despite Using this compound
| Possible Cause | Troubleshooting Step |
| Isobaric Interference: | Endogenous compounds in biological matrices, such as uridine and cytidine, have the same nominal mass as Ribavirin and can interfere with its quantification.[7] Solution: Optimize the chromatographic method to achieve baseline separation of Ribavirin from these isobaric compounds. Using a Hypercarb column has been shown to be effective for this purpose.[7] |
| Poor Isotopic Purity of Internal Standard: | The this compound standard may contain a significant percentage of unlabeled Ribavirin, leading to an overestimation of the analyte concentration. Solution: Re-verify the isotopic purity of the internal standard using HRMS or NMR. If the purity is low, obtain a new, high-purity standard. |
| Isotope Exchange: | Deuterium atoms may be exchanging with protons from the solvent or matrix. Solution: Investigate the stability of the labeled compound under the experimental conditions. If exchange is observed, consider using a different labeled position that is less prone to exchange. |
| Matrix Effects: | Ion suppression or enhancement in the mass spectrometer due to co-eluting matrix components can affect the analyte and internal standard differently if they do not co-elute perfectly. Solution: Ensure that the chromatographic peaks for Ribavirin and this compound are narrow and symmetrical, with minimal retention time differences. Optimize sample preparation to remove interfering matrix components. |
Issue 2: Unexpected Peaks in the Mass Spectrum of this compound
| Possible Cause | Troubleshooting Step |
| Chemical Impurities: | The standard may contain synthesis-related impurities or degradation products. Common impurities of Ribavirin include 1,2,4-triazole-3-carboxamide (the aglycone) and its carboxylic acid derivative.[8] Solution: Use a high-resolution mass spectrometer to identify the accurate mass of the impurity and propose its elemental composition. Use tandem MS (MS/MS) to obtain fragmentation information and confirm the structure. |
| In-source Fragmentation or Adduct Formation: | The this compound molecule may be fragmenting in the ion source of the mass spectrometer or forming adducts with solvent molecules (e.g., sodium or potassium adducts). Solution: Optimize the ion source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation. Use a high-purity mobile phase to reduce adduct formation. |
| Presence of Partially Labeled Species: | The synthesis may have resulted in molecules with only the ¹⁵N label or only one of the two deuterium labels. Solution: Analyze the high-resolution mass spectrum to identify the masses corresponding to these partially labeled species. This information is crucial for accurately calculating the overall isotopic purity. |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity of this compound by LC-HRMS
1. Objective: To determine the isotopic enrichment of this compound by separating and quantifying the different isotopologues using liquid chromatography-high resolution mass spectrometry.
2. Materials:
-
This compound standard
-
Unlabeled Ribavirin reference standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system
3. Method:
- Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50 v/v) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.
- Chromatographic Conditions:
- Column: Hypercarb (100 x 2.1 mm, 5 µm) or equivalent
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Resolution: > 60,000 FWHM
- Scan Range: m/z 100-400
- Source Parameters: Optimize for Ribavirin signal (capillary voltage, source temperature, gas flows).
- Data Analysis:
- Acquire the full scan high-resolution mass spectrum of the this compound peak.
- Identify the theoretical m/z values for the unlabeled (M+0), singly labeled (M+1, M+2), and fully labeled (M+3) species.
- Extract the ion chromatograms for each isotopologue and integrate the peak areas.
- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic purity.
Protocol 2: Assessment of Deuterium Incorporation by ¹H NMR
1. Objective: To estimate the percentage of deuterium incorporation in this compound by comparing the ¹H NMR spectrum to that of an unlabeled standard.
2. Materials:
-
This compound standard
-
Unlabeled Ribavirin reference standard
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (≥ 400 MHz)
3. Method:
- Sample Preparation: Accurately weigh and dissolve a known amount of the this compound standard and the unlabeled Ribavirin standard in the same volume of deuterated solvent to prepare solutions of the same molar concentration.
- NMR Acquisition:
- Acquire a quantitative ¹H NMR spectrum for both the labeled and unlabeled samples under identical conditions (e.g., number of scans, relaxation delay).
- Ensure complete relaxation of the signals by using a sufficiently long relaxation delay (e.g., 5 times the longest T₁).
- Data Analysis:
- Integrate the signals corresponding to the protons on the ribose moiety that are expected to be deuterated.
- Integrate a signal from a non-deuterated proton in the molecule (e.g., the triazole proton) to use as an internal reference.
- Compare the relative integrals of the deuterated positions in the labeled sample to the corresponding integrals in the unlabeled sample. The reduction in the integral value in the labeled sample corresponds to the percentage of deuterium incorporation.
Quantitative Data
Table 1: Example Isotopic Purity Data for a Batch of this compound
| Isotopologue | Theoretical m/z [M+H]⁺ | Observed Abundance (%) |
| Unlabeled (d₀, ¹⁴N) | 245.0886 | 0.5 |
| ¹⁵N labeled only (d₀, ¹⁵N) | 246.0857 | 1.0 |
| d₁ labeled only (d₁, ¹⁴N) | 246.0949 | 0.8 |
| d₂ labeled only (d₂, ¹⁴N) | 247.1012 | 0.2 |
| ¹⁵N, d₁ labeled | 247.0919 | 1.5 |
| ¹⁵N, d₂ labeled (Target) | 248.0982 | 95.8 |
| Other | - | 0.2 |
| Total Isotopic Purity | ≥99% |
Note: This data is illustrative and may not represent the exact specifications of all commercially available standards. Always refer to the Certificate of Analysis provided by the supplier.
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Troubleshooting decision tree for inaccurate quantification results.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. almacgroup.com [almacgroup.com]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Stable Isotope-Labeled Internal Standards for Ribavirin Bioanalysis: Ribavirin-¹⁵N,d₂ vs. ¹³C-Ribavirin
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the antiviral drug Ribavirin, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex biological matrices. Stable isotope-labeled (SIL) internal standards are the gold standard for mass spectrometry-based assays due to their ability to mimic the analyte's behavior during sample preparation and analysis. This guide provides a comprehensive comparison of two such standards: Ribavirin-¹⁵N,d₂ and ¹³C-labeled Ribavirin.
While ¹³C-labeled Ribavirin is well-documented in scientific literature with extensive performance data, the use of Ribavirin-¹⁵N,d₂ is less prevalent, making a direct experimental comparison challenging. Therefore, this guide presents a detailed overview of the established performance of ¹³C-labeled Ribavirin, alongside a thorough theoretical comparison of the potential advantages and disadvantages of Ribavirin-¹⁵N,d₂ based on the fundamental principles of stable isotope labeling.
Performance Data and Theoretical Comparison
The ideal SIL internal standard should co-elute with the analyte, exhibit the same ionization efficiency, and not be subject to isotopic interference. The following table summarizes the reported performance of ¹³C-labeled Ribavirin from various studies and provides a theoretical assessment of Ribavirin-¹⁵N,d₂.
| Parameter | ¹³C-labeled Ribavirin (Experimental Data) | Ribavirin-¹⁵N,d₂ (Theoretical Considerations) |
| Accuracy | High accuracy reported, with percent bias typically within ±15% of the nominal concentration.[1] | Expected to provide high accuracy, similar to ¹³C-labeled standards, as it closely mimics the analyte's chemical properties. |
| Precision | Excellent precision, with coefficients of variation (%CV) for intra- and inter-day assays generally below 15%.[1] | Should exhibit excellent precision, effectively compensating for variations in sample processing and instrument response. |
| Matrix Effects | Effectively compensates for matrix effects, leading to reliable quantification in various biological matrices like plasma and serum. | Expected to effectively track and compensate for matrix-induced ion suppression or enhancement due to its structural similarity to Ribavirin. |
| Chromatographic Separation | Co-elutes with unlabeled Ribavirin, ensuring that both analyte and IS experience the same chromatographic conditions and potential matrix effects at the same retention time. | The presence of deuterium atoms can sometimes lead to a slight shift in retention time compared to the unlabeled analyte (isotopic effect). This could potentially lead to differential matrix effects if the separation is not optimal. |
| Isotopic Contribution | The mass difference between the labeled and unlabeled compound is typically sufficient to prevent significant isotopic overlap. | The combination of ¹⁵N and deuterium labeling provides a significant mass shift, minimizing the risk of isotopic interference from the naturally occurring isotopes of Ribavirin. |
| Stability | Chemically stable throughout the analytical process. | Expected to be chemically stable. The C-D bond is generally strong, and ¹⁵N is a stable isotope. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following is a representative experimental protocol for the quantification of Ribavirin in human plasma using a ¹³C-labeled internal standard, based on published literature.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the ¹³C-labeled Ribavirin internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A Hypercarb porous graphitic carbon column is often used for the retention of the polar Ribavirin molecule.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, such as water with formic acid and acetonitrile.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ribavirin: m/z 245.1 → 113.1
-
¹³C-labeled Ribavirin: The specific transition will depend on the number and position of the ¹³C labels. For example, for [¹³C₅]-Ribavirin, the transition could be m/z 250.1 → 113.1.[1]
-
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Ribavirin quantification.
Ribavirin Signaling and Metabolic Pathway
Ribavirin exerts its antiviral effects through multiple mechanisms, primarily by interfering with viral nucleic acid synthesis and inducing an immune response.
Caption: Ribavirin's mechanisms of action.
Conclusion
For the routine bioanalysis of Ribavirin, ¹³C-labeled Ribavirin stands as a well-validated and reliable internal standard. Its performance is extensively documented, demonstrating high accuracy and precision while effectively mitigating matrix effects.
Ribavirin-¹⁵N,d₂ presents a theoretically sound alternative. The combination of ¹⁵N and deuterium labeling offers a substantial mass difference, which is advantageous for minimizing isotopic interference. However, the potential for chromatographic shifts due to deuterium labeling should be carefully evaluated during method development. In the absence of direct comparative experimental data, the choice between these two internal standards will depend on the specific requirements of the assay, the availability and cost of the standards, and the laboratory's expertise in method development and validation. For new methods, a thorough validation process is essential to ensure that the chosen internal standard meets all regulatory requirements for accuracy, precision, and reliability.
References
A Comparative Guide to Ribavirin Quantification Methods Using Different Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ribavirin in biological matrices. The focus is on the utilization of different stable isotope-labeled internal standards to ensure accuracy and precision in bioanalytical studies. The information presented is collated from published research to aid in the selection of the most appropriate analytical method.
Quantitative Performance of Ribavirin Quantification Methods
The selection of an appropriate internal standard is critical for the accurate quantification of drugs in biological samples, as it compensates for variability during sample preparation and analysis. For Ribavirin, a hydrophilic antiviral agent, several stable isotope-labeled standards have been employed. The following table summarizes the performance characteristics of LC-MS/MS methods using different internal standards as reported in various studies.
| Internal Standard | Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%bias) | Inter-day Accuracy (%bias) | Matrix | Reference |
| ¹³C₅-Ribavirin | Ribavirin | 0.5 | 100 | >0.999 | 1.34 - 3.88 | 1.10 - 4.67 | -7.83 to -1.39 | -6.38 to -2.25 | Chicken | [1][2] |
| ¹³C-Ribavirin | Ribavirin | 1 | 1000 | Linear | 0.8 - 8.3 | 0.8 - 8.3 | -5.8 to 9.4 | -5.8 to 9.4 | Human Plasma | [3] |
| ¹³C-Viramidine | Viramidine | 1 | 1000 | Linear | 1.0 - 7.0 | 1.0 - 7.0 | -4.3 to 5.2 | -4.3 to 5.2 | Human Plasma | [3] |
| Bamethan | Ribavirin | 10 | 10000 | Validated | - | - | - | - | Human Plasma/Serum | [4] |
| Not Specified | Ribavirin | 10 (plasma) | 10000 (plasma) | Validated | <10 | <10 | <13 | <13 | Human Plasma/RBCs | [5] |
| Not Specified | Ribavirin | 0.1 mg/L | 10 mg/L | Linear | <10 | <6 | <4 | <4 | Human Plasma | [6] |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, %CV: Percent Coefficient of Variation, r²: Coefficient of Determination, RBCs: Red Blood cells.
Experimental Methodologies
The successful quantification of Ribavirin is contingent on robust experimental protocols that address its polarity and potential for isobaric interference. The use of stable isotope-labeled internal standards is a key strategy to mitigate matrix effects and ensure reliable results.[7][8]
General Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Ribavirin in biological samples using an internal standard.
Caption: A generalized workflow for Ribavirin quantification using LC-MS/MS with a labeled internal standard.
Detailed Protocols:
1. Method Using ¹³C₅-Ribavirin Internal Standard [1][9]
-
Sample Preparation: To a biological sample, ¹³C₅-Ribavirin internal standard is added. Proteins are precipitated using a solvent like acetonitrile. After centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted in an appropriate solvent.
-
Chromatographic Separation: A Hypercarb analytical column is often used due to its ability to retain polar analytes like Ribavirin.[1][9] This is crucial for separating Ribavirin from endogenous isobaric compounds such as uridine and cytosine, which can interfere with accurate quantification.[9]
-
Mass Spectrometry: Detection is typically performed using a tandem mass spectrometer with electrospray ionization (ESI) in positive mode. The transitions of Ribavirin and ¹³C₅-Ribavirin are monitored.[1]
2. Method Using ¹³C-Ribavirin and ¹³C-Viramidine Internal Standards [3]
-
Sample Preparation: For the simultaneous analysis of Ribavirin and its prodrug Viramidine, both ¹³C-labeled internal standards are added to the plasma sample. This is followed by protein precipitation with acetonitrile.
-
LC-MS/MS Analysis: The supernatant is injected into the LC-MS/MS system for analysis. The method is validated for a linear range of 1-1000 ng/mL for both analytes.[3]
3. Method Using a Non-Isotopically Labeled Internal Standard (Bamethan) [4]
-
Sample Preparation: Bamethan is used as the internal standard. Samples are extracted via protein precipitation, followed by evaporation and reconstitution.
-
Chromatographic Separation: A silica column is employed to achieve adequate retention for the highly polar Ribavirin.
-
Note: While non-isotopically labeled standards can be used, stable isotope-labeled standards are generally preferred as their physicochemical properties are nearly identical to the analyte, providing better compensation for matrix effects.[7][10]
Considerations for Method Selection
-
Internal Standard Choice: Stable isotope-labeled internal standards, such as ¹³C₅-Ribavirin, are the gold standard for LC-MS/MS-based quantification.[10][11] They co-elute with the analyte, ensuring the most effective compensation for matrix effects and improving accuracy and precision.[7] The use of other labeled standards like ¹³C-Ribavirin or deuterated standards is also a valid approach.[3][12][13]
-
Chromatographic Separation: Due to the presence of endogenous isobaric compounds like uridine, chromatographic separation is critical for accurate Ribavirin quantification.[5][6][9] The choice of analytical column (e.g., Hypercarb, HILIC) should be optimized to resolve Ribavirin from these interferences.[6][9]
-
Matrix Effects: Biological matrices can significantly impact the ionization efficiency of the analyte, leading to ion suppression or enhancement.[1][8] The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for these matrix effects.[7]
-
Method Validation: All analytical methods must be thoroughly validated to ensure they meet the required standards for linearity, accuracy, precision, and stability, as demonstrated in the cited literature.[1][2][4][5]
This guide provides a comparative overview based on available data. For the development and validation of a specific bioanalytical method for Ribavirin, it is recommended to consult the detailed procedures in the referenced scientific literature.
References
- 1. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration Monitoring of Plasma Ribavirin: Validation of a Liquid Chromatography-Mass Spectrometric Method and Clinical Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. lumiprobe.com [lumiprobe.com]
Inter-Laboratory Comparison of Ribavirin Analysis: A Guide to Best Practices Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the analysis of Ribavirin in biological matrices, with a focus on the advantages of using a stable isotope-labeled internal standard, such as Ribavirin-¹⁵N, d₂. The data presented is a synthesis of findings from multiple inter-laboratory studies and validated bioanalytical methods, offering a robust framework for researchers engaged in therapeutic drug monitoring and pharmacokinetic studies of Ribavirin.
An inter-laboratory study involving three laboratories highlighted the feasibility of Ribavirin therapeutic drug monitoring using different analytical techniques, including two Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods and one High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[1][2] While all methods demonstrated good linearity (r > 0.991) over a concentration range of 125 to 4550 ng/mL, the study noted that the LC-MS/MS techniques were slightly less precise and accurate than the HPLC-UV method.[1][2] This was potentially attributed to the fact that the internal standard used was not a Ribavirin isotope.[1][2]
The use of a stable isotope-labeled internal standard, such as Ribavirin-¹³C₅ or a custom synthesized Ribavirin-¹⁵N, d₂, is crucial for minimizing analytical variability and improving the accuracy and precision of LC-MS/MS assays.[3][4][5] Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis as the internal standard co-elutes with the analyte and experiences similar ionization effects, thus compensating for matrix effects and variations in sample processing.
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated methods for Ribavirin analysis. These data can be used as a benchmark for laboratories establishing or participating in inter-laboratory comparisons.
Table 1: Performance Characteristics of Different Ribavirin Analysis Methods
| Parameter | Method 1 (LC-MS/MS with non-isotopic IS)[1][2] | Method 2 (HPLC-UV)[1][2] | Method 3 (LC-MS/MS with ¹³C₅-Ribavirin IS)[4] | Method 4 (LC-MS/MS)[6] | Method 5 (LC-MS/MS)[7] |
| Linearity Range (ng/mL) | 125 - 4550 | 125 - 4550 | 10 - 10000 (plasma) | 0.5 - 200 (pmol/sample) | 10 - 10000 (plasma) |
| Intra-batch Precision (%RSD) | < 10.6% | < 10.6% | ≤ 15% | 1.34 - 3.88% | < 10% |
| Inter-batch Precision (%RSD) | < 13.5% | < 13.5% | ≤ 15% | 1.10 - 4.67% | < 10% |
| Intra-batch Accuracy (%RE) | -10.3% to +7.4% | -10.3% to +7.4% | ± 15% | -7.83 to 1.39% | < 13% |
| Inter-batch Accuracy (%RE) | -7.4% to +10.3% | -7.4% to +10.3% | ± 15% | -6.38 to 2.25% | < 13% |
| Lower Limit of Quantification (LLOQ) | 125 ng/mL | 125 ng/mL | 10 ng/mL | 0.5 ng/mL | 10 ng/mL |
IS: Internal Standard, RSD: Relative Standard Deviation, RE: Relative Error
Experimental Protocols
A generalized experimental protocol for the analysis of Ribavirin in human plasma using LC-MS/MS with an isotopic internal standard is outlined below. This protocol is a composite based on several validated methods.[3][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of internal standard working solution (e.g., Ribavirin-¹⁵N, d₂ in methanol).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography
-
Column: A Hypercarb analytical column or a C8 column is often used for the retention of the polar Ribavirin molecule.[3][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[6]
-
Flow Rate: A flow rate of 0.2 - 0.6 mL/min is common.[6]
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
It is important to be aware of potential isobaric interferences from endogenous nucleosides like uridine and cytosine, which may require chromatographic separation for accurate quantification.[3]
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of an inter-laboratory comparison study and the typical workflow for sample analysis.
Caption: Inter-laboratory comparison study workflow.
Caption: Bioanalytical workflow for Ribavirin.
References
- 1. Feasibility of ribavirin therapeutic drug monitoring in hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility of ribavirin therapeutic drug monitoring in hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LC-MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Ribavirin: Evaluating the Accuracy and Precision of Deuterated versus Non-Deuterated Standards
In the realm of antiviral drug monitoring and pharmacokinetic studies, the precise and accurate quantification of Ribavirin is paramount for ensuring therapeutic efficacy and patient safety. This guide provides a comprehensive comparison of analytical methodologies for Ribavirin quantification, with a focus on the impact of internal standards on method performance. We delve into the experimental data supporting the use of deuterated internal standards, such as ¹³C₅-Ribavirin, and compare it with methods employing non-deuterated standards or those without an internal standard.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, chemically identical to the analyte but differing in mass, is widely regarded as the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry, effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the measurement.[1]
A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing ¹³C₅-Ribavirin as an internal standard has demonstrated excellent accuracy and precision for the quantification of Ribavirin and its phosphorylated metabolites in various biological matrices.[2][3] Validation of this method has consistently shown that the accuracy (% deviation) is within ±15%, and the precision (coefficient of variation) is ≤15%, meeting the stringent guidelines set by regulatory bodies.[2]
The workflow for such an analysis typically involves sample preparation to isolate the analyte, followed by LC-MS/MS analysis.
Quantitative Performance Metrics
The following tables summarize the performance characteristics of various LC-MS/MS methods for Ribavirin quantification, highlighting the superior performance of methods employing a deuterated internal standard.
Table 1: Comparison of Accuracy and Precision
| Method | Internal Standard | Matrix | Accuracy (% Bias) | Precision (% CV) |
| LC-MS/MS with Isotope Dilution[2][3] | ¹³C₅-Ribavirin | Plasma, Serum, RBCs, PBMCs, DBS | Within ±15% | ≤15% |
| LC-MS/MS[4] | ¹³C₅-Ribavirin | Chicken Tissue | -7.83 to -1.39% (Intraday) | 1.34 to 3.88% (Intraday) |
| -6.38 to -2.25% (Interday) | 1.10 to 4.67% (Interday) | |||
| UPLC-MS/MS[5] | (Not Specified) | Peripheral Blood Mononuclear Cells (PBMCs) | In accordance with FDA guidelines | In accordance with FDA guidelines |
| LC-MS/MS[6] | Bamethan | Human Plasma and Serum | Not explicitly stated, but validated | Not explicitly stated, but validated |
| LC-MS/MS[7] | (Not Specified) | Human Plasma and Red Blood Cells | <13% | <10% |
| HPLC-UV with SPE[8] | None | Serum | 98-101% (Intraday) | <3.2% (Intraday) |
| 97-108% (Interday) | <3.1% (Interday) |
Table 2: Comparison of Linearity and Sensitivity
| Method | Internal Standard | Matrix | Linearity Range | LLOQ |
| LC-MS/MS with Isotope Dilution[2] | ¹³C₅-Ribavirin | PBMCs, RBCs, DBS | 0.50 to 200 pmol/sample | 0.50 pmol/sample |
| LC-MS/MS[4] | ¹³C₅-Ribavirin | Chicken Tissue | 1.0 to 100.0 ng/mL | 0.5 ng/mL |
| UPLC-MS/MS[5] | (Not Specified) | PBMCs | 0.1 to 200 ng | Not explicitly stated |
| LC-MS/MS[6] | Bamethan | Human Plasma and Serum | 10 to 10000 ng/mL | 10 ng/mL |
| LC-MS/MS[7] | (Not Specified) | Human Plasma and Red Blood Cells | 10 to 10,000 ng/mL (Plasma) | Not explicitly stated |
| 0.2 to 200 ng/cell pellet (RBCs) | ||||
| LC-MS/MS[9] | (Not Specified) | Human Plasma and Red Blood Cells | 10-10,000 ng/mL (Plasma) | 10 ng/mL (Plasma) |
| 0.2-200 ng/cell pellet (RBCs) | 0.2 ng/cell pellet (RBCs) |
The Challenge of Isobaric Interferences
A significant challenge in the bioanalysis of Ribavirin is the presence of endogenous isobaric compounds, such as uridine and cytosine, which have the same nominal mass as Ribavirin.[3] Inadequate chromatographic separation of these interferences from the Ribavirin peak can lead to overestimation of the drug concentration. The use of a deuterated internal standard does not inherently solve this issue, but a well-developed chromatographic method is crucial for accurate quantification.[3]
Alternative Approaches and Their Limitations
While methods using non-deuterated internal standards or no internal standard at all have been developed, they are more susceptible to variability. For instance, a method using Bamethan as an internal standard was validated for the analysis of Ribavirin in human plasma and serum.[6] However, structural differences between the analyte and the internal standard can lead to different behaviors during sample processing and ionization, potentially compromising accuracy.
Methods without an internal standard, such as some HPLC-UV approaches, are even more prone to errors from sample loss during preparation and injection volume variability. While one such method demonstrated good accuracy and precision under controlled validation conditions, its robustness in routine, high-throughput analysis may be a concern.[8]
Detailed Experimental Protocols
Method 1: LC-MS/MS with Deuterated Internal Standard (¹³C₅-Ribavirin)
This protocol is a generalized procedure based on published methods for the quantification of Ribavirin in human plasma.[2][3]
1. Sample Preparation:
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (¹³C₅-Ribavirin in a suitable solvent).
-
Perform protein precipitation by adding 300 µL of acidified acetonitrile.
-
Vortex mix for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A column suitable for retaining polar analytes, such as a Hypercarb or HILIC column.[3][10]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Ribavirin: e.g., m/z 245.1 → 113.1
-
¹³C₅-Ribavirin: e.g., m/z 250.1 → 118.1
-
3. Data Analysis:
-
Quantify Ribavirin by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations and apply linear regression with appropriate weighting (e.g., 1/x²).
Method 2: LC-MS/MS with a Non-Deuterated Internal Standard (Bamethan)
This protocol is based on a published method for the analysis of Ribavirin in human plasma and serum.[6]
1. Sample Preparation:
-
To 100 µL of plasma or serum, add the internal standard (Bamethan).
-
Perform protein precipitation.
-
Evaporate the supernatant to dryness and reconstitute the residue.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A silica column.[6]
-
Mobile Phase: An aqueous-organic mobile phase.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
3. Data Analysis:
-
Similar to the deuterated standard method, quantification is based on the peak area ratio of Ribavirin to Bamethan.
Conclusion
The evidence strongly supports the use of a deuterated internal standard, such as ¹³C₅-Ribavirin, for the most accurate and precise quantification of Ribavirin in biological matrices. This approach effectively mitigates the variability inherent in sample preparation and analysis. While alternative methods using non-deuterated internal standards or no internal standard exist, they may be more susceptible to analytical errors. For researchers, scientists, and drug development professionals requiring the highest level of data integrity for pharmacokinetic and therapeutic drug monitoring studies of Ribavirin, the adoption of an isotope dilution LC-MS/MS method is highly recommended.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a useful UPLC-MS/MS method for quantification of total and phosphorylated-ribavirin in peripheral blood mononuclear cells of HCV+ patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Selective Ribavirin Extraction from Serum Samples Using a Monolithic Silica Disk-Packed Spin Column | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. celerion.com [celerion.com]
A Comparative Analysis of Internal Standards for the Quantification of Ribavirin
The accurate quantification of the antiviral drug Ribavirin in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of the results by compensating for variability during sample preparation and analysis. This guide provides a comparative analysis of different internal standards used for Ribavirin quantification, with a focus on the isotopically labeled standard, ¹³C₅-Ribavirin, and the structural analog, Bamethan.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the performance of a bioanalytical method. An ideal internal standard should co-elute with the analyte, have similar ionization efficiency, and effectively compensate for any matrix effects. Below is a summary of the performance data for two commonly employed internal standards for Ribavirin analysis.
| Internal Standard | Analyte | Matrix | Linearity (R²) | LOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| ¹³C₅-Ribavirin | Ribavirin | Human Plasma | >0.999 | 1 | -5.8 to 9.4 | 0.8 to 8.3 | [1] |
| Ribavirin | Monkey RBC | >0.99 | 100 | -4.0 to 1.0 | 1.95 to 4.50 | [2] | |
| Bamethan | Ribavirin | Human Plasma/Serum | Not Specified | 10 | Not Specified | Not Specified | [3] |
¹³C₅-Ribavirin stands out as the gold standard for Ribavirin quantification. As a stable isotope-labeled internal standard, its physicochemical properties are nearly identical to that of Ribavirin, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This leads to excellent accuracy and precision, as demonstrated by the low percentage of relative standard deviation (% RSD) and bias in various studies[1][4]. The use of ¹³C₅-Ribavirin effectively compensates for matrix effects and variations in instrument response, leading to highly reliable data[4].
Bamethan , a structural analog of Ribavirin, has also been utilized as an internal standard[3]. While structural analogs can be a cost-effective alternative to isotopically labeled standards, they may not perfectly mimic the behavior of the analyte during analysis. The chromatographic retention time and ionization efficiency of Bamethan may differ from Ribavirin, which could lead to less effective compensation for matrix effects and other sources of variability. The available literature provides less detailed validation data for Bamethan compared to ¹³C₅-Ribavirin, making a direct and comprehensive performance comparison challenging.
Other potential structural analogs, such as Guanosine and Inosine , share structural similarities with Ribavirin[5][6]. However, their use as internal standards for Ribavirin quantification is not well-documented in the reviewed literature, and comparative validation data is lacking. A significant consideration for using endogenous or structurally similar compounds like uridine (similar to inosine) is the potential for interference from endogenous levels in biological samples, which can compromise the accuracy of quantification.
Experimental Protocols
The following sections detail typical experimental methodologies for the quantification of Ribavirin using an internal standard with LC-MS/MS.
Sample Preparation
A common and efficient method for sample preparation is protein precipitation.
-
Aliquoting : Transfer a small volume (e.g., 100 µL) of the biological matrix (plasma, serum, or red blood cell lysate) into a microcentrifuge tube.
-
Internal Standard Spiking : Add a known concentration of the internal standard (e.g., ¹³C₅-Ribavirin or Bamethan) to each sample, calibrator, and quality control sample.
-
Protein Precipitation : Add a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio to the sample volume), to precipitate proteins.
-
Vortexing and Centrifugation : Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional) : The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to enhance sensitivity.
For more complex matrices or to achieve lower detection limits, solid-phase extraction (SPE) may be employed. This involves passing the sample through a sorbent that retains the analyte and internal standard, followed by washing to remove interferences and elution with an appropriate solvent[2].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of Ribavirin and its internal standard are typically performed using reverse-phase or hydrophilic interaction liquid chromatography (HILIC) coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column : A C18 column or a specialized column for polar compounds, such as a Hypercarb or a silica-based HILIC column, is often used[3].
-
Mobile Phase : The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used to achieve optimal separation.
-
Mass Spectrometry : Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Ribavirin and the internal standard.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of Ribavirin in a biological matrix using an internal standard and LC-MS/MS.
Caption: General workflow for Ribavirin quantification using LC-MS/MS.
References
- 1. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration Monitoring of Plasma Ribavirin: Validation of a Liquid Chromatography-Mass Spectrometric Method and Clinical Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Transfer of Ribavirin Analysis: A Comparative Guide to Ensure Method Consistency
A critical step in the drug development pipeline is the successful transfer of analytical methods between laboratories. This guide provides a comprehensive comparison and detailed protocols for the transfer of a bioanalytical method for Ribavirin, a broad-spectrum antiviral agent, utilizing a stable isotope-labeled internal standard, Ribavirin-¹⁵N, d₂. This document is intended for researchers, scientists, and drug development professionals to ensure seamless and compliant method transfer, maintaining data integrity and accuracy.
The transfer of an analytical method from a developing laboratory to a receiving laboratory is a highly regulated process that requires robust validation to ensure that the method performs equivalently in the new environment. For Ribavirin, accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard such as Ribavirin-¹⁵N, d₂ is best practice, as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise results.
Comparative Analysis of Method Performance
A successful method transfer is contingent on the receiving laboratory's ability to reproduce the performance of the originating laboratory's validated method. The following tables summarize the key performance parameters of a hypothetical but representative LC-MS/MS method for Ribavirin analysis before and after transfer. The acceptance criteria are based on established regulatory guidelines.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Originating Lab | Receiving Lab | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | ≥ 0.99 |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Same as originating lab |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | Within 20% of nominal value |
| LLOQ Precision (%CV) | 8.5% | 9.2% | ≤ 20% |
| LLOQ Accuracy (%Bias) | 4.0% | 5.5% | ± 20% |
Table 2: Comparison of Inter-day Precision and Accuracy
| Quality Control Sample | Originating Lab | Receiving Lab | Acceptance Criteria |
| Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | |
| Low QC (3 ng/mL) | 6.2% | 3.1% | 7.5% |
| Mid QC (500 ng/mL) | 4.5% | -1.8% | 5.1% |
| High QC (800 ng/mL) | 3.8% | 2.3% | 4.2% |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of the analytical method. Below are the key experimental protocols for the LC-MS/MS analysis of Ribavirin using Ribavirin-¹⁵N, d₂ as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of Ribavirin-¹⁵N, d₂ internal standard working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 10 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ribavirin: m/z 245.1 → 113.1
-
Ribavirin-¹⁵N, d₂ (IS): m/z 248.1 → 116.1
-
-
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps in a bioanalytical method transfer.
Experimental workflow for Ribavirin analysis.
Logical workflow for a bioanalytical method transfer.
Conclusion
The successful transfer of a bioanalytical method for Ribavirin is achievable with a well-defined protocol and clear acceptance criteria. The use of a stable isotope-labeled internal standard like Ribavirin-¹⁵N, d₂ is paramount for ensuring the robustness and reliability of the assay. By following the outlined experimental procedures and adhering to the principles of method validation, laboratories can ensure the consistency and quality of bioanalytical data, which is fundamental for the advancement of clinical and preclinical research.
Navigating Bioanalysis: A Comparative Guide to Isotopically Labeled Internal Standards
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in biological matrices is paramount. The choice of an internal standard is a critical factor influencing the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of isotopically labeled internal standards (ILIS) against their alternatives, supported by experimental data and regulatory insights, to inform best practices in your research.
The use of an internal standard (IS) in quantitative bioanalysis is a long-established practice to correct for the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. While various compounds can serve as internal standards, stable isotopically labeled versions of the analyte are widely considered the gold standard, particularly for sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods.
Regulatory Landscape: FDA and EMA Perspectives
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which include specific recommendations for the use of internal standards. Both agencies emphasize the importance of a well-characterized IS to ensure the reliability of study data submitted for regulatory approval.
The FDA's "Bioanalytical Method Validation Guidance for Industry" recommends using a stable isotope-labeled analogue of the analyte as the IS whenever possible.[1] This preference is echoed in the EMA's "Guideline on bioanalytical method validation," which highlights that a stable isotope-labeled IS is the most appropriate choice for mass spectrometric detection.[2] The core principle behind this recommendation is that an ILIS will have nearly identical physicochemical properties to the analyte, ensuring it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, thus effectively compensating for variations in the analytical process.[3]
Head-to-Head: Isotopically Labeled vs. Structural Analog Internal Standards
The primary alternative to an ILIS is a structural analog internal standard (ANIS), a compound with a chemical structure similar but not identical to the analyte. While often more readily available and less expensive, ANIS may not always perfectly mimic the analyte's behavior, leading to potential inaccuracies.
The following tables summarize comparative data from studies evaluating the performance of ILIS versus ANIS in bioanalytical assays.
Table 1: Comparison of Precision for Immunosuppressant Analysis in Whole Blood
| Analyte | Internal Standard Type | Within-Day Imprecision (%CV) | Between-Day Imprecision (%CV) |
| Cyclosporine A | Isotopically Labeled (CsA-D12) | <10% | <8% |
| Structural Analog (CsD) | <10% | <8% | |
| Tacrolimus | Isotopically Labeled (TAC-13C,D2) | <10% | <8% |
| Structural Analog (Ascomycin) | <10% | <8% | |
| Sirolimus | Isotopically Labeled (SIR-13C,D3) | <10% | <8% |
| Structural Analog (Desmethoxy-rapamycin) | <10% | <8% | |
| Everolimus | Isotopically Labeled (EVE-D4) | <10% | <8% |
| Structural Analog (Desmethoxy-rapamycin) | <10% | <8% | |
| Data sourced from Valbuena et al., 2016.[1] |
Table 2: Comparison of Accuracy for Immunosuppressant Analysis in Whole Blood
| Analyte | Internal Standard Type | Median Accuracy (%) |
| Cyclosporine A | Isotopically Labeled (CsA-D12) | -2.1% |
| Structural Analog (CsD) | -2.0% | |
| Tacrolimus | Isotopically Labeled (TAC-13C,D2) | -1.2% |
| Structural Analog (Ascomycin) | +0.2% | |
| Sirolimus | Isotopically Labeled (SIR-13C,D3) | +12.2% |
| Structural Analog (Desmethoxy-rapamycin) | +11.4% | |
| Everolimus | Isotopically Labeled (EVE-D4) | +9.1% |
| Structural Analog (Desmethoxy-rapamycin) | +9.8% | |
| Data sourced from Valbuena et al., 2016.[1] |
Table 3: Comparison of Matrix Effects and Recovery for Tacrolimus in Whole Blood
| Parameter | Analyte (Tacrolimus) | Isotopically Labeled IS (TAC13C,D2) | Structural Analog IS (Ascomycin) |
| Matrix Effect (%) | -16.04 to -29.07 | -16.64 | -28.41 |
| Absolute Recovery (%) | 74.89 - 76.36 | 78.37 | 75.66 |
| Process Efficiency (%) | 53.12 - 64.11 | 65.35 | 54.18 |
| IS-Normalized Matrix Effect (%) | N/A | 0.89 | -0.97 |
| Data sourced from Bodnar-Broniarczyk et al., 2019.[4] |
These data illustrate that while both ILIS and ANIS can provide acceptable precision and accuracy under optimized conditions, the ILIS often demonstrates superior performance in compensating for matrix effects, a significant source of variability in bioanalysis. The IS-normalized matrix effect, which should ideally be close to 1.0, was better for the isotopically labeled standard in the tacrolimus study.
Experimental Protocols: A Step-by-Step Approach
The following provides a generalized experimental protocol for the quantification of an analyte in a biological matrix (e.g., whole blood) using an isotopically labeled internal standard and LC-MS/MS. This protocol is based on methodologies reported for the analysis of immunosuppressant drugs.[1][3][5]
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins that can interfere with the analysis and damage the analytical column.
-
Procedure:
-
Aliquot 50 µL of whole blood sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Add 100 µL of a precipitation reagent (e.g., methanol or acetonitrile) containing the isotopically labeled internal standard at a known concentration. The concentration of the IS should be consistent across all samples.
-
Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate the analyte and its ILIS from other matrix components and to detect and quantify them using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Typical LC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the ILIS are monitored.
-
3. Data Analysis and Quantification
-
Objective: To determine the concentration of the analyte in the unknown samples.
-
Procedure:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the ILIS against the nominal concentration of the calibrators.
-
Perform a linear regression analysis on the calibration curve.
-
Calculate the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows and logical relationships in the process of using isotopically labeled internal standards.
Caption: General workflow for bioanalytical sample analysis.
References
- 1. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. toolify.ai [toolify.ai]
- 3. A modified LC-MS/MS method for the detection of whole blood tacrolimus and its clinical value in Chinese kidney transplant patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Performance of Ribavirin-15N, d2 in Bioequivalence Studies: A Comparative Guide
In the landscape of bioequivalence (BE) studies, the precision and accuracy of analytical methodologies are paramount. For a drug like Ribavirin, an antiviral agent with a narrow therapeutic index, ensuring the interchangeability of generic formulations with the innovator product demands robust bioanalytical techniques. A key component of such techniques is the use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the performance characteristics of Ribavirin-15N, d2, a stable isotope-labeled internal standard, against other alternatives in the context of Ribavirin bioequivalence studies.
While specific performance data for this compound is not extensively published, its characteristics can be confidently inferred from studies utilizing other stable isotope-labeled (SIL) Ribavirin variants, such as ¹³C₅-Ribavirin. The underlying principle of using a SIL-IS is its near-identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for variability in these steps.
Comparative Performance of Internal Standards
The choice of an internal standard is critical for the reliability of a bioanalytical method. The ideal IS co-elutes with the analyte and experiences similar matrix effects. Stable isotope-labeled standards are considered the gold standard for quantitative LC-MS/MS analysis in bioequivalence studies.
| Internal Standard Type | Advantages | Disadvantages | Performance in Ribavirin BE Studies |
| This compound (and other SILs) | - Co-elutes with Ribavirin, providing the most accurate compensation for matrix effects and extraction variability.- High specificity and sensitivity in MS/MS detection.- Minimizes differential ionization suppression or enhancement. | - Higher cost of synthesis compared to other alternatives. | Excellent: Widely used and recommended for its ability to provide high precision and accuracy, which is crucial for meeting the stringent regulatory requirements of bioequivalence studies. |
| Structural Analogs (e.g., Bamethan) | - Lower cost.- Readily available. | - May not co-elute with Ribavirin, leading to differential matrix effects.- Differences in extraction recovery and ionization efficiency compared to Ribavirin can introduce bias.- Potential for interference from endogenous compounds. | Adequate but less reliable: While used in some methods, structural analogs are more susceptible to analytical variability, potentially compromising the accuracy of pharmacokinetic parameter determination. |
| No Internal Standard | - Simplest approach. | - Highly susceptible to variations in sample preparation, injection volume, and matrix effects.- Significantly lower precision and accuracy.- Not compliant with regulatory guidelines for bioequivalence studies. | Not Recommended: The lack of an internal standard introduces unacceptable levels of error and is not a valid approach for pivotal bioequivalence studies. |
Quantitative Performance Data of a Stable Isotope-Labeled Ribavirin Internal Standard
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Ribavirin using a stable isotope-labeled internal standard (based on data for ¹³C-labeled Ribavirin). These parameters are indicative of the performance expected from this compound.
| Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2] |
| Intra-day Precision (%CV) | 0.8% - 8.3% | [2] |
| Inter-day Precision (%CV) | 1.0% - 7.0% | [2] |
| Intra-day Accuracy (%Bias) | -5.8% to 9.4% | [2] |
| Inter-day Accuracy (%Bias) | -4.3% to 5.2% | [2] |
| Recovery | Consistently high and reproducible | [2] |
Experimental Protocols
A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. Below is a detailed methodology for a typical LC-MS/MS assay for the quantification of Ribavirin in human plasma using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
This method is widely used for its simplicity and high-throughput applicability.
-
Aliquoting: Transfer 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration is method-dependent, e.g., 500 ng/mL in methanol) to each plasma sample, except for blank samples.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is crucial to resolve Ribavirin from endogenous interferences.
-
Column: A column suitable for polar compounds, such as a Hypercarb column or a C8 column, is often used.[3][4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry Conditions
Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.
-
Ionization Mode: Positive electrospray ionization (ESI+) is typically used for Ribavirin analysis.[2]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Ribavirin and its stable isotope-labeled internal standard.
-
Instrument Parameters: Other parameters such as declustering potential, collision energy, and source temperature are optimized to achieve the best signal-to-noise ratio.
Visualizing the Bioequivalence Study Workflow
The following diagrams illustrate the key processes in a Ribavirin bioequivalence study, from the clinical phase to data analysis.
Caption: Workflow of a typical Ribavirin bioequivalence study.
References
- 1. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Platforms for Ribavirin Quantification with Labeled Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Accurate Quantification of Ribavirin.
This guide provides a detailed comparison of various analytical platforms for the quantification of the antiviral drug Ribavirin, with a specific focus on methods employing labeled internal standards for enhanced accuracy and precision. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This document outlines the performance of commonly used platforms, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and various Mass Spectrometry (MS) based methods, supported by experimental data from peer-reviewed studies.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters of different analytical platforms for Ribavirin quantification. The use of a stable isotope-labeled internal standard, such as 13C5-Ribavirin, is a common feature in the more sensitive and specific MS-based methods, ensuring high accuracy and precision.[1]
| Analytical Platform | Matrix | Labeled Standard | Linearity Range | Lower Limit of Quantification (LLOQ) | Accuracy (% Bias) | Precision (% CV) | Citation |
| LC-MS/MS | Human Plasma | 13C-Ribavirin | 1 - 1000 ng/mL | 1 ng/mL | -5.8 to 9.4% | 0.8 - 8.3% | [2] |
| LC-MS/MS | Human Serum | 13C5-Ribavirin | Not Specified | Not Specified | Excellent | Excellent | [3] |
| LC-MS/MS | Monkey Red Blood Cells | 13C-Ribavirin | 100 - 10,000 ng/mL | 100 ng/mL | 96.0 - 101% (as recovery) | 1.95 - 4.50% | [4] |
| UPLC-MS/MS | Rat Plasma | Midazolam (IS) | 5 - 1000 ng/mL | 5 ng/mL | -10.6 to 11.6% | <10.0% | [5] |
| LC-MS/MS | Chicken Muscle | 13C5-Ribavirin | 1.0 - 100.0 ng/mL | 0.5 ng/mL | -7.83 to 1.39% | 1.34 - 3.88% | [6] |
| LC-MS/MS | Intracellular (various cell types) | 13C5-Ribavirin | 0.50 - 200 pmol/sample | 0.5 pmol/sample | Within ±2.5% | Within 9.7% | [7] |
| HPLC-UV | Red Blood Cells | Not Specified | 1 - 200 µg/mL | Not specified, but linear down to 1 µg/mL | 85.45 - 89.05% (as recovery) | ≤6.04% | [8] |
| HPLC-UV | Pharmaceutical Preparations | Not Specified | Not Specified | Not Specified | 98 - 102% (as recovery) | <1.00% | [9] |
Experimental Methodologies and Workflows
Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are representative workflows for sample preparation and analysis for the primary platforms discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying Ribavirin in complex biological matrices. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte but is distinguishable by mass, corrects for matrix effects and variations in sample processing.
Experimental Protocol Outline:
A common procedure for plasma or serum samples involves a protein precipitation step, followed by chromatographic separation and mass spectrometric detection.[2][3]
-
Sample Preparation:
-
Aliquots of the biological matrix (e.g., plasma, serum) are mixed with a solution containing the labeled internal standard (e.g., 13C5-Ribavirin).[3][7]
-
Proteins are precipitated by adding an organic solvent such as acetonitrile or by using perchloric acid.[3][4]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing Ribavirin and the internal standard, is collected for analysis.
-
-
Chromatographic Separation:
-
The supernatant is injected into an HPLC or UPLC system.
-
A reverse-phase C18 or a specialized column like a Hypercarb is used to separate Ribavirin from other endogenous components.[3][5]
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.[5]
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer.
-
The instrument is operated in the positive electrospray ionization (ESI) mode.
-
Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both Ribavirin and the labeled internal standard are monitored. Common transitions for Ribavirin are m/z 245.1 → 113.1.[2][5]
-
Experimental Workflow Diagram:
Caption: Workflow for Ribavirin quantification using LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more widely available and cost-effective technique compared to LC-MS/MS. While generally less sensitive, it is suitable for the quantification of Ribavirin in pharmaceutical formulations and can be adapted for biological matrices, particularly at higher concentrations.
Experimental Protocol Outline:
This method also involves a sample clean-up step, followed by chromatographic separation and detection based on UV absorbance.
-
Sample Preparation:
-
For pharmaceutical preparations, the sample is typically dissolved in a suitable solvent.[9]
-
For biological samples like red blood cells, a deproteinization step is necessary. This can be followed by a dephosphorylation step using a phosphatase to measure the total Ribavirin concentration (including its phosphorylated metabolites).[8]
-
The sample is then filtered before injection.
-
-
Chromatographic Separation:
-
The prepared sample is injected into an HPLC system.
-
A C18 column is commonly used for separation.
-
An isocratic or gradient mobile phase, often consisting of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic modifier, is used to elute Ribavirin.[9]
-
-
UV Detection:
-
The eluent passes through a UV detector.
-
Ribavirin has a UV absorbance maximum around 207 nm, which is typically used for detection.[9]
-
Quantification is achieved by comparing the peak area of Ribavirin in the sample to that of a calibration curve prepared with known concentrations of a reference standard.
-
Experimental Workflow Diagram:
Caption: Workflow for Ribavirin quantification using HPLC-UV.
Platform Comparison and Recommendations
LC-MS/MS and UPLC-MS/MS:
-
Advantages: These methods offer the highest sensitivity and specificity, making them ideal for quantifying low concentrations of Ribavirin in complex biological matrices like plasma, serum, and intracellular compartments.[6][7] The use of stable isotope-labeled internal standards effectively mitigates matrix effects, leading to high accuracy and precision.[3] The specificity of MS detection is also crucial to distinguish Ribavirin from endogenous isobaric compounds.[3]
-
Disadvantages: The instrumentation is more expensive and requires specialized technical expertise for operation and maintenance.
HPLC-UV:
-
Advantages: This platform is more accessible, has lower operational costs, and is robust for routine analysis. It is well-suited for the analysis of pharmaceutical formulations where Ribavirin concentrations are high.[9] With appropriate sample preparation, it can also be used for biological samples, such as red blood cells.[8][10]
-
Disadvantages: HPLC-UV is generally less sensitive than MS-based methods and may be more susceptible to interference from co-eluting compounds in complex matrices. This can impact the accuracy and limit of quantification. The use of a non-labeled internal standard, if any, may not fully compensate for matrix effects.
The choice of an analytical platform for Ribavirin quantification should be guided by the specific requirements of the study. For applications demanding high sensitivity and specificity, such as pharmacokinetic studies in biological fluids or intracellular drug monitoring, LC-MS/MS or UPLC-MS/MS with a labeled internal standard is the recommended platform. For routine quality control of pharmaceutical products or in scenarios where very low detection limits are not essential, HPLC-UV offers a reliable and cost-effective alternative. Researchers should carefully consider the validation parameters of each method to ensure the data generated is accurate, precise, and fit for its intended purpose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sensitive and specific LC-MS/MS method for the simultaneous measurements of viramidine and ribavirin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for simultaneous determination of viramidine and ribavirin levels in monkey red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a rapid method for the simultaneous quantification of ribavirin, sofosbuvir and its metabolite in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved HPLC method for the determination of ribavirin concentration in red blood cells and its application in patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ribavirin-15N, d2
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their environment are paramount. The proper disposal of specialized compounds like Ribavirin-15N, d2, an isotopically labeled antiviral agent, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Ribavirin is recognized for its teratogenic and toxic properties, and its isotopically labeled form, this compound, must be handled with the same level of caution. The stable isotopes, Nitrogen-15 and Deuterium (d2), are not radioactive; therefore, the primary disposal concerns are related to the chemical's inherent toxicity.[1][2][3] All waste containing this compound must be treated as hazardous waste.[4][5]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator should be used.
In case of a spill:
-
Evacuate and alert personnel in the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, surround the area with absorbent material and then cover the spill.
-
Collect all contaminated materials into a designated hazardous waste container.[4][5]
-
Clean the spill area thoroughly with a suitable decontamination solution.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[5]
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused product, empty containers, contaminated PPE, and any materials used for cleaning spills.[6]
-
Waste Containers: Use only designated, properly labeled hazardous waste containers. The containers should be robust, leak-proof, and have a secure lid.[5][6]
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Collection:
-
Solid Waste: Place all solid waste, including unused compound, contaminated gloves, wipes, and plasticware, directly into the designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not pour any solution containing this compound down the drain.[4][5]
-
Sharps: Any sharps, such as needles or syringes contaminated with this compound, should be placed in a designated sharps container that is also treated as hazardous waste.[6]
-
-
Storage: Store the sealed hazardous waste containers in a secure, designated area away from incompatible materials.[4] Follow your institution's guidelines for the temporary storage of hazardous waste.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. The primary method of disposal for this type of waste is incineration at a permitted facility.[6][7]
Quantitative Data Summary for Disposal
While specific quantitative limits for disposal were not found in the provided search results, the following table summarizes key characteristics and requirements for the disposal of this compound.
| Parameter | Guideline/Requirement | Source |
| Waste Classification | Hazardous Waste | [4][5] |
| Primary Hazard | Toxic, Teratogenic | [5] |
| Isotopic Nature | Stable Isotopes (Non-Radioactive) | [1][2][3] |
| Recommended Disposal Method | Incineration | [6][7] |
| PPE Requirement | Gloves, Eye Protection, Lab Coat, Respirator (if needed) | [4] |
| Container Type | Labeled, sealed, leak-proof hazardous waste containers | [5][6] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. iris-biotech.de [iris-biotech.de]
- 4. merck.com [merck.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
